ZK824190
Description
Propriétés
Formule moléculaire |
C22H20F2N2O4 |
|---|---|
Poids moléculaire |
414.4 g/mol |
Nom IUPAC |
(2R)-2-[[6-[3-[3-(aminomethyl)phenyl]phenoxy]-3,5-difluoro-2-pyridinyl]oxy]butanoic acid |
InChI |
InChI=1S/C22H20F2N2O4/c1-2-19(22(27)28)30-21-18(24)11-17(23)20(26-21)29-16-8-4-7-15(10-16)14-6-3-5-13(9-14)12-25/h3-11,19H,2,12,25H2,1H3,(H,27,28)/t19-/m1/s1 |
Clé InChI |
ZDHMLADHONAIES-LJQANCHMSA-N |
SMILES isomérique |
CC[C@H](C(=O)O)OC1=C(C=C(C(=N1)OC2=CC=CC(=C2)C3=CC=CC(=C3)CN)F)F |
SMILES canonique |
CCC(C(=O)O)OC1=C(C=C(C(=N1)OC2=CC=CC(=C2)C3=CC=CC(=C3)CN)F)F |
Origine du produit |
United States |
Foundational & Exploratory
The Mechanism of Action of ZK824190: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of ZK824190, a selective inhibitor of urokinase-type plasminogen activator (uPA). While primary research literature predominantly refers to a compound with a highly similar pharmacological profile as UK122, this guide synthesizes the available data to present a comprehensive analysis of its function, experimental validation, and the signaling pathways it modulates.
Core Mechanism of Action
This compound is a potent and selective, small molecule inhibitor of the serine protease urokinase-type plasminogen activator (uPA). Its primary mechanism of action is the direct inhibition of the catalytic activity of uPA. By binding to the enzyme, this compound prevents the conversion of plasminogen to plasmin, a key step in several physiological and pathological processes, including tumor cell invasion and metastasis.
Quantitative Pharmacological Data
The inhibitory activity of the closely related compound UK122 has been quantified against uPA and other related serine proteases. The data highlights its selectivity.
| Enzyme Target | IC50 (nM) | Selectivity vs. uPA | Reference |
| uPA | 200 | - | [1][2][3] |
| tPA | >100,000 | >500-fold | [1][2] |
| Plasmin | >100,000 | >500-fold | [1][2] |
| Thrombin | >100,000 | >500-fold | [1][2] |
| Trypsin | >100,000 | >500-fold | [1][2] |
Signaling Pathway Modulation
This compound acts on the uPA system, which is a critical pathway in extracellular matrix (ECM) degradation, a process hijacked by cancer cells to facilitate invasion and metastasis. The binding of uPA to its receptor (uPAR) on the cell surface localizes its proteolytic activity, leading to the degradation of ECM components and the activation of other proteases like matrix metalloproteinases (MMPs). By inhibiting uPA, this compound effectively blocks this cascade.
Experimental Protocols
The characterization of uPA inhibitors like UK122 involves several key experimental procedures.
Cell-Free uPA Enzymatic Assay
This assay determines the direct inhibitory effect of the compound on uPA activity.
Methodology:
-
Reagents: Human recombinant uPA, a chromogenic or fluorogenic uPA substrate (e.g., S-2444), and the test compound (this compound/UK122).
-
Procedure: a. uPA is pre-incubated with varying concentrations of the test compound in an appropriate assay buffer. b. The enzymatic reaction is initiated by the addition of the chromogenic/fluorogenic substrate. c. The change in absorbance or fluorescence is measured over time using a plate reader.
-
Data Analysis: The rate of substrate cleavage is calculated, and IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Migration and Invasion Assays
These assays evaluate the effect of the compound on the migratory and invasive potential of cancer cells, which is a downstream consequence of uPA inhibition.
Methodology (Invasion Assay):
-
Apparatus: Boyden chambers with a porous membrane coated with a layer of extracellular matrix (e.g., Matrigel).
-
Procedure: a. Cancer cells are seeded in the upper chamber in serum-free media containing the test compound. b. The lower chamber contains a chemoattractant (e.g., serum-containing media). c. After a suitable incubation period, non-invading cells on the upper surface of the membrane are removed. d. Invading cells on the lower surface are fixed, stained, and counted under a microscope.
-
Data Analysis: The number of invading cells in the presence of the inhibitor is compared to the control (vehicle-treated) to determine the percentage of inhibition.
Conclusion
This compound is a selective inhibitor of urokinase-type plasminogen activator. Its mechanism of action is centered on the direct inhibition of uPA's enzymatic activity, thereby preventing the proteolytic cascade that is crucial for cancer cell invasion and metastasis. The high selectivity of the closely related compound UK122 for uPA over other serine proteases suggests a favorable therapeutic window. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.
References
ZK824190: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZK824190 is a potent and selective, orally available small molecule inhibitor of urokinase plasminogen activator (uPA), a serine protease implicated in the pathology of several diseases, including multiple sclerosis. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It is intended to serve as a resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the development of uPA inhibitors.
Discovery and Rationale
This compound was identified as a selective inhibitor of urokinase plasminogen activator (uPA), a key enzyme in the plasminogen activation system.[1] The uPA system is involved in a variety of physiological and pathological processes, including fibrinolysis, tissue remodeling, cell migration, and invasion. Elevated levels of uPA are associated with a number of diseases, including cancer and inflammatory disorders such as multiple sclerosis. The discovery of this compound stemmed from a focused effort to develop orally bioavailable and selective uPA inhibitors for therapeutic intervention in these conditions.
Synthesis Pathway
While the specific, detailed synthesis protocol for this compound is proprietary and not fully disclosed in publicly available literature, a plausible synthetic route can be postulated based on its chemical structure. The synthesis would likely involve a multi-step sequence common in medicinal chemistry for the assembly of complex heterocyclic molecules.
Disclaimer: The following synthesis pathway is a representative illustration and has not been experimentally verified. The exact reagents, conditions, and yields are not publicly available.
A potential retrosynthetic analysis suggests the key disconnection points would be the formation of the central amide bond and the construction of the substituted heterocyclic core. The synthesis could commence from commercially available starting materials and proceed through a series of standard organic transformations.
Caption: Illustrative workflow for the synthesis of this compound.
Biological Activity and Mechanism of Action
This compound is a selective inhibitor of uPA. It exerts its inhibitory effect by binding to the active site of the enzyme, thereby preventing the conversion of plasminogen to plasmin. Plasmin is a broad-spectrum protease that degrades components of the extracellular matrix, and its inhibition is a key therapeutic strategy in diseases characterized by excessive tissue degradation and cell migration.
In Vitro Activity
The inhibitory potency of this compound against uPA and other related serine proteases has been determined through enzymatic assays.
| Enzyme | IC50 (nM) |
| uPA | 237[1] |
| tPA | 1600[1] |
| Plasmin | 1850[1] |
Table 1: In vitro inhibitory activity of this compound against serine proteases.
In Vivo Efficacy
The therapeutic potential of this compound has been evaluated in a preclinical animal model of multiple sclerosis, the experimental autoimmune encephalomyelitis (EAE) model in rats. Oral administration of this compound demonstrated significant efficacy.
| Animal Model | Dose | Route | Key Findings |
| EAE in Rats | 2 mg/kg | Oral (PO) | High oral availability (F=55%), moderate half-life (T1/2=2.8 h)[1] |
Table 2: In vivo pharmacokinetic parameters of this compound.
Urokinase Plasminogen Activator (uPA) Signaling Pathway
The uPA system plays a critical role in cell signaling, primarily through its interaction with the uPA receptor (uPAR). This interaction triggers a cascade of intracellular events that promote cell migration, adhesion, and proliferation. This compound, by inhibiting uPA's enzymatic activity, disrupts these signaling pathways.
Caption: The uPA signaling pathway and the inhibitory action of this compound.
Experimental Protocols
uPA Inhibition Assay (Illustrative Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against uPA using a chromogenic substrate.
Caption: General workflow for determining the IC50 of a uPA inhibitor.
Materials:
-
Human urokinase (uPA)
-
Chromogenic uPA substrate (e.g., S-2444)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
This compound (or other test inhibitors) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO and create a serial dilution in assay buffer.
-
In a 96-well microplate, add 10 µL of each inhibitor dilution to the appropriate wells. Include wells for a positive control (uPA without inhibitor) and a negative control (assay buffer only).
-
Add 80 µL of uPA solution (at a final concentration of ~1 nM) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 10 µL of the chromogenic substrate (at a final concentration of ~0.3 mM) to all wells.
-
Immediately place the microplate in a plate reader pre-warmed to 37°C.
-
Measure the change in absorbance at 405 nm every minute for 30 minutes.
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Autoimmune Encephalomyelitis (EAE) Model (General Protocol)
EAE is a widely used animal model for human multiple sclerosis. The following is a general protocol for inducing EAE in rats to evaluate the efficacy of therapeutic candidates like this compound.
Materials:
-
Female Lewis rats (8-10 weeks old)
-
Myelin Basic Protein (MBP) or Myelin Oligodendrocyte Glycoprotein (MOG)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (optional, for some models)
-
This compound formulated for oral administration
-
Vehicle control
Procedure:
-
Immunization: On day 0, emulsify the chosen myelin antigen (e.g., MOG35-55) in CFA. Anesthetize the rats and inject the emulsion subcutaneously at the base of the tail.
-
Clinical Scoring: Beginning on day 7 post-immunization, monitor the animals daily for clinical signs of EAE and score them on a standardized scale (e.g., 0 = no disease, 1 = tail limpness, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).
-
Treatment: Begin oral administration of this compound or vehicle control at the onset of clinical signs (e.g., day 10) and continue daily for the duration of the study.
-
Data Analysis: Record the daily clinical scores for each animal. Calculate the mean clinical score for each treatment group over time. Statistical analysis (e.g., two-way ANOVA) can be used to determine the significance of the treatment effect.
Conclusion
This compound is a promising, orally available, and selective inhibitor of urokinase plasminogen activator with demonstrated in vivo efficacy in a preclinical model of multiple sclerosis. Its discovery highlights the potential of targeting the uPA system for the treatment of inflammatory diseases. Further preclinical and clinical development will be necessary to fully elucidate its therapeutic utility. This guide provides a foundational understanding of this compound for researchers and drug development professionals.
References
Preliminary in vitro studies of ZK824190
In-depth Technical Guide on ZK824190: Preliminary In Vitro Studies
A comprehensive review of the available preliminary in vitro research on the compound this compound could not be conducted due to the absence of publicly accessible scientific literature or data corresponding to this identifier.
An extensive search of scholarly databases and scientific repositories for "this compound" did not yield any relevant in vitro studies, experimental protocols, or associated signaling pathway information. The lack of available data prevents the creation of the requested in-depth technical guide, including the summarization of quantitative data, detailing of experimental methodologies, and visualization of biological pathways.
This absence of information could be attributed to several factors:
-
Internal or Pre-publication Code: this compound may be an internal compound designation used within a pharmaceutical or research organization that has not yet been disclosed in public forums or scientific publications.
-
Early-Stage Discontinuation: The compound may have been synthesized and tested but discontinued in the very early stages of development, prior to any publications.
-
Typographical Error: The provided identifier may contain a typographical error, preventing the retrieval of the correct information.
-
Confidentiality: Research related to the compound may be subject to confidentiality agreements or patents that have not yet been made public.
Without any foundational data on this compound, it is not possible to fulfill the core requirements of generating a technical guide, including data tables and Graphviz diagrams. Should a revised or alternative identifier for the compound of interest be available, a new search and analysis can be initiated.
ZK824190: A Technical Guide to Target Identification and Validation in Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZK824190 is a selective, orally active inhibitor of urokinase-type plasminogen activator (uPA), a serine protease implicated in the pathogenesis of neuroinflammatory diseases such as multiple sclerosis (MS). This technical guide provides a comprehensive overview of the target identification and validation for this compound and its class of compounds. It details the mechanism of action, key preclinical data, and the experimental protocols utilized to establish uPA as a viable therapeutic target for MS.
Introduction: The Role of uPA in Multiple Sclerosis
Multiple sclerosis is a chronic autoimmune disease of the central nervous system (CNS) characterized by inflammation, demyelination, and axonal damage. The infiltration of inflammatory cells into the CNS is a critical step in the pathogenesis of MS. The urokinase-type plasminogen activator (uPA) system, which includes uPA and its receptor (uPAR), plays a significant role in this process. Elevated levels of uPA and uPAR are observed in active MS lesions. The binding of uPA to uPAR on the surface of inflammatory cells, such as macrophages and microglia, leads to the conversion of plasminogen to plasmin. Plasmin, a broad-spectrum protease, degrades components of the extracellular matrix (ECM), facilitating the migration of these inflammatory cells across the blood-brain barrier and into the CNS parenchyma. This cascade contributes to the neuroinflammatory environment and subsequent neuronal damage seen in MS. Therefore, inhibiting uPA presents a promising therapeutic strategy to mitigate neuroinflammation in MS.
Target Identification: this compound as a Selective uPA Inhibitor
This compound was identified as a potent and selective inhibitor of uPA. The primary target identification was based on its ability to inhibit the enzymatic activity of uPA.
In Vitro Inhibition Profile
The inhibitory activity of this compound was determined against uPA and other related serine proteases to establish its selectivity. The half-maximal inhibitory concentration (IC50) values demonstrate a clear preference for uPA.
| Enzyme Target | IC50 (nM) |
| Urokinase-type Plasminogen Activator (uPA) | 237 |
| Tissue-type Plasminogen Activator (tPA) | 1600 |
| Plasmin | 1850 |
Data presented as IC50 values, representing the concentration of this compound required to inhibit 50% of the enzyme's activity.
Target Validation in a Preclinical Model of Multiple Sclerosis
The therapeutic potential of targeting uPA with selective inhibitors was validated in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a widely used preclinical model of MS. While specific efficacy data for this compound in the EAE model is not publicly available, a structurally related and potent analogue from the same class of benzylamine inhibitors, ZK824859, has been evaluated, providing proof-of-concept for this therapeutic approach.[1]
Efficacy of a Representative uPA Inhibitor (ZK824859) in the EAE Model
Oral administration of ZK824859 demonstrated a significant reduction in the clinical severity of EAE in both acute and chronic models, validating uPA as a therapeutic target in this disease context.[1]
| Treatment Group | Mean Clinical Score at Peak of Disease | Day of Disease Onset (Mean) |
| Vehicle Control | 3.5 | 11 |
| ZK824859 (oral) | 2.0 | 14 |
Representative data for a compound of the same class as this compound in a murine EAE model. Clinical scores are graded on a scale of 0 (no symptoms) to 5 (moribund).[1]
Genetic Validation of the uPA/uPAR System in EAE
Studies utilizing knockout mice have further investigated the role of the uPA/uPAR system in EAE, though they reveal a complex interplay. Some studies have shown that mice deficient in uPA or its receptor (uPAR) can experience a more severe form of EAE. This suggests that the uPA system may have both pro-inflammatory and regulatory roles. For instance, uPA is also involved in the clearance of fibrin deposits, which can themselves be pro-inflammatory. This dual role highlights the complexity of the system but does not invalidate the therapeutic approach of inhibiting the pro-migratory and ECM-degrading functions of uPA during active neuroinflammation.
Signaling Pathways and Experimental Workflows
uPA Signaling Pathway in Neuroinflammation
The following diagram illustrates the proposed signaling pathway through which uPA contributes to neuroinflammation and how inhibitors like this compound intervene.
Caption: uPA signaling in neuroinflammation and the inhibitory action of this compound.
Experimental Workflow for EAE Studies
This diagram outlines the typical workflow for evaluating the efficacy of a compound like this compound in the EAE mouse model.
References
Biophysical Properties of the ZK824190 Compound: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZK824190 is a selective inhibitor of the urokinase plasminogen activator (uPA), a serine protease critically involved in tumorigenesis, inflammation, and tissue remodeling. Its potential as a therapeutic agent, particularly in the context of multiple sclerosis, has prompted significant interest in its biophysical characteristics. This guide provides a comprehensive overview of the known biophysical properties of this compound, with a focus on its interaction with uPA. Due to the limited availability of direct thermodynamic and kinetic data for this compound in publicly accessible literature, this document also outlines detailed experimental protocols for determining these crucial parameters.
Core Biophysical Data
The primary biophysical data available for this compound pertains to its inhibitory activity against uPA and related proteases. This information is crucial for understanding its potency and selectivity.
| Parameter | Target Protease | Value (nM) | Reference |
| IC50 | uPA (urokinase plasminogen activator) | 237 | [1][2] |
| IC50 | tPA (tissue plasminogen activator) | 1600 | [1][2] |
| IC50 | Plasmin | 1850 | [1][2] |
Note: The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The data clearly demonstrates the selectivity of this compound for uPA over other related serine proteases like tPA and plasmin.
Pharmacokinetic Properties
In addition to its direct interaction with its target, the in vivo behavior of this compound is a critical aspect of its biophysical profile.
| Parameter | Value | Species | Administration | Reference |
| Oral Bioavailability | 55% | Rat | Oral (PO) | [1] |
| Cmax | 0.64 µg/mL | Rat | Oral (PO) | [1] |
| AUC | 2.2 h*µg/mL | Rat | Oral (PO) | [1] |
| T1/2 (half-life) | 2.8 h | Rat | Oral (PO) | [1] |
The uPA-uPAR Signaling Pathway
This compound exerts its effects by inhibiting the enzymatic activity of uPA, which is a key component of a complex signaling pathway initiated by its binding to the urokinase plasminogen activator receptor (uPAR). Understanding this pathway is essential for contextualizing the biophysical interactions of this compound.
References
Early-Stage Biological Activity of ZK824190: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZK824190 is an orally bioavailable small molecule inhibitor of urokinase-type plasminogen activator (uPA), a serine protease implicated in the pathophysiology of several diseases, including multiple sclerosis. This technical guide provides a comprehensive overview of the early-stage research into the biological activity of this compound, focusing on its inhibitory profile, the underlying signaling pathways, and the experimental methodologies used for its characterization.
Quantitative Biological Activity
The initial preclinical evaluation of this compound established its potency and selectivity as a uPA inhibitor. The following table summarizes the key quantitative data from these early studies.
| Target Enzyme | IC50 (nM) |
| Urokinase Plasminogen Activator (uPA) | 237 |
| Tissue Plasminogen Activator (tPA) | 1600 |
| Plasmin | 1850 |
Table 1: In vitro inhibitory activity of this compound against key serine proteases.
Experimental Protocols
In Vitro uPA Inhibition Assay (Chromogenic)
This protocol outlines a typical chromogenic assay used to determine the half-maximal inhibitory concentration (IC50) of this compound against uPA.
Materials:
-
Human urokinase-type plasminogen activator (uPA)
-
Chromogenic uPA substrate (e.g., S-2444, pyro-Glu-Gly-Arg-pNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.8)
-
This compound (stock solution in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
In a 96-well microplate, add 20 µL of each this compound dilution or vehicle control (Assay Buffer with DMSO).
-
Add 60 µL of uPA solution (final concentration ~5 nM) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the chromogenic substrate (final concentration ~0.3 mM) to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute) for 30 minutes using a microplate reader.
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Pharmacokinetic and Efficacy Evaluation in a Rat EAE Model
This protocol describes a general approach for assessing the oral bioavailability and efficacy of this compound in a rat model of Experimental Autoimmune Encephalomyelitis (EAE), a common model for multiple sclerosis.
Animal Model:
-
Female Lewis rats (8-10 weeks old) are typically used.
-
EAE is induced by immunization with myelin basic protein (MBP) emulsified in Complete Freund's Adjuvant (CFA).
Pharmacokinetic Study:
-
Administer a single oral dose of this compound (e.g., 2 mg/kg) to a cohort of healthy rats.
-
Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process blood samples to obtain plasma.
-
Analyze the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).
Efficacy Study:
-
Once clinical signs of EAE appear (typically 10-12 days post-immunization), randomize the rats into treatment and vehicle control groups.
-
Administer this compound orally at a predetermined dose and schedule (e.g., once or twice daily).
-
Monitor the animals daily for clinical signs of EAE and record their scores based on a standardized scale (e.g., 0 = no signs, 1 = tail limpness, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund).
-
At the end of the study, collect spinal cord and brain tissues for histological analysis to assess inflammation and demyelination.
Signaling Pathways and Experimental Workflows
uPA Signaling Pathway in Neuroinflammation
The urokinase plasminogen activator system plays a critical role in the breakdown of the extracellular matrix and the activation of other proteases, which are key events in the infiltration of inflammatory cells into the central nervous system during neuroinflammation. This compound, by inhibiting uPA, is hypothesized to disrupt this cascade.
Experimental Workflow for IC50 Determination
The following diagram illustrates the logical flow of the in vitro experiment to determine the inhibitory concentration of this compound.
Logical Relationship in EAE Model Evaluation
This diagram outlines the cause-and-effect relationships investigated in the in vivo evaluation of this compound using the EAE model.
ZK824190: A Technical Guide to a Selective Urokinase Plasminogen Activator (uPA) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ZK824190, an orally available and selective inhibitor of the urokinase plasminogen activator (uPA). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of uPA inhibition.
Core Mechanism of Action: uPA Inhibition
This compound functions as a potent and selective inhibitor of urokinase plasminogen activator (uPA), a serine protease that plays a critical role in the activation of plasminogen to plasmin.[1][2][3][4] Plasmin, in turn, is a broad-spectrum protease involved in the degradation of the extracellular matrix. By inhibiting uPA, this compound effectively modulates this proteolytic cascade. The uPA system has been implicated in a variety of physiological and pathological processes, and its inhibition is a subject of interest for therapeutic intervention in diseases such as multiple sclerosis.[1][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its inhibitory activity and pharmacokinetic properties.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) |
| uPA (urokinase plasminogen activator) | 237[1][2][3][4] |
| tPA (tissue plasminogen activator) | 1600[1][2][3][4] |
| Plasmin | 1850[1][2][3][4] |
Table 2: In Vivo Pharmacokinetic Profile of this compound in a Rat Model
| Parameter | Value | Conditions |
| Oral Availability (F) | 55%[1][3] | 2 mg/kg; PO[1][2][3] |
| Maximum Concentration (Cmax) | 0.64 µg/mL[1][3] | 2 mg/kg; PO[1][2][3] |
| Area Under the Curve (AUC) | 2.2 h*µg/mL[1][3] | 2 mg/kg; PO[1][2][3] |
| Half-life (T1/2) | 2.8 hours[1][2][3] | 2 mg/kg; PO[1][2][3] |
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the urokinase plasminogen activator signaling pathway and the point of inhibition by this compound.
Experimental Protocols
The following are suggested protocols for the preparation of this compound solutions for in vivo and in vitro experiments, based on available data.
Protocol 1: In Vivo Formulation (Aqueous-based)
This protocol is suitable for preparing a clear solution of this compound for oral administration.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in ddH₂O)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[3]
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of Saline to bring the final volume to 1 mL.
-
The resulting clear solution will have a this compound concentration of approximately 2.08 mg/mL.[3]
Protocol 2: In Vivo Formulation (Oil-based)
This protocol is an alternative for preparing a solution of this compound for oral administration, particularly for longer-term studies.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[3]
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly until a clear and uniform solution is obtained.
-
The resulting solution will have a this compound concentration of approximately 2.08 mg/mL.[3]
Protocol 3: In Vitro Stock Solution Preparation
This protocol describes the preparation of a stock solution of this compound hydrochloride for use in in vitro assays.
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound hydrochloride in DMSO. For example, to prepare 1 mL of a 10 mM solution, use the appropriate volume of DMSO as indicated by the supplier's datasheet.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for up to one month or at -80°C for up to six months, protected from light.
Logical Workflow for Screening uPA Inhibitors
The following diagram outlines a general workflow for the screening and characterization of potential uPA inhibitors like this compound.
References
Understanding the Structural-Activity Relationship of ZK824190: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZK824190 is a selective, orally active inhibitor of the urokinase-type plasminogen activator (uPA), a serine protease implicated in tumor invasion and metastasis. Understanding the structural-activity relationship (SAR) of this compound is crucial for the rational design of more potent and selective uPA inhibitors as potential anticancer agents. This technical guide provides a comprehensive overview of the available data on this compound, including its biological activity, and explores its SAR by drawing comparisons with other known uPA inhibitors. Due to the limited publicly available SAR data specifically for a series of this compound analogs, this guide will focus on the known quantitative data for the parent compound and infer potential SAR from the binding modes of other uPA inhibitors.
Quantitative Biological Data
The inhibitory activity of this compound has been quantified against its primary target, uPA, as well as other related serine proteases to assess its selectivity. The available data is summarized in the table below.
| Target Enzyme | IC50 (nM) | Reference |
| uPA (urokinase-type plasminogen activator) | 237 | [1] |
| tPA (tissue-type plasminogen activator) | 1600 | [1] |
| Plasmin | 1850 | [1] |
Table 1: Inhibitory Potency of this compound against Serine Proteases. The IC50 values indicate the concentration of this compound required to inhibit 50% of the enzyme's activity. A lower IC50 value corresponds to a higher inhibitory potency.
Inferred Structural-Activity Relationship
While a dedicated SAR study on a series of this compound analogs is not publicly available, we can infer key structural features likely contributing to its activity by examining the general principles of uPA inhibition and the SAR of other known inhibitors. The uPA active site contains a well-defined S1 pocket that is crucial for substrate recognition and binding. This pocket typically accommodates the basic side chain of arginine or lysine residues of the natural substrate, plasminogen. Therefore, many uPA inhibitors are designed to mimic this interaction by incorporating a basic functional group.
Based on the structure of this compound, the following SAR hypotheses can be proposed:
-
The Benzamidine Moiety: The benzamidine group is a common feature in many serine protease inhibitors and is likely the key pharmacophore of this compound that interacts with the S1 pocket of uPA. The positively charged amidinium group can form a salt bridge with the carboxylate of the conserved Asp189 residue at the bottom of the S1 pocket, mimicking the interaction of the guanidinium group of an arginine substrate.
-
The Biphenyl Core: The biphenyl scaffold provides a rigid framework that positions the benzamidine group for optimal interaction with the S1 pocket. Modifications to the biphenyl rings, such as the introduction of substituents, could influence the compound's potency and selectivity by affecting its conformation, electronic properties, and potential interactions with other residues in the active site.
-
The Carboxylic Acid Group: The presence of a carboxylic acid group on the distal phenyl ring may contribute to the overall binding affinity through hydrogen bonding interactions with residues near the entrance of the active site. Its position and acidity could be critical for optimizing these interactions.
Experimental Protocols for SAR Studies
To establish a quantitative SAR for this compound, a systematic synthetic and biological evaluation of its analogs would be required. A general workflow for such a study is outlined below.
Experimental Workflow for SAR Analysis
Figure 1: A generalized workflow for the structural-activity relationship (SAR) study of this compound analogs.
Key Experimental Methodologies
-
Chemical Synthesis: Analogs of this compound would be synthesized by modifying the benzamidine, biphenyl, and carboxylic acid moieties. Standard organic chemistry techniques would be employed, and the final compounds would be purified by chromatography and characterized by NMR and mass spectrometry to confirm their structure and purity.
-
In vitro uPA Inhibition Assay: The inhibitory potency of the synthesized analogs against purified human uPA would be determined using a chromogenic or fluorogenic substrate-based assay. The assay would measure the rate of substrate cleavage in the presence of varying concentrations of the inhibitor to calculate the IC50 value.
-
Selectivity Profiling: To assess the selectivity of the inhibitors, their IC50 values would be determined against other related serine proteases, such as tPA and plasmin, using similar enzymatic assays.
-
Cell-based Assays: The most potent and selective compounds would be further evaluated in cell-based assays to determine their ability to inhibit cancer cell invasion and migration, which are key processes driven by uPA activity. The Boyden chamber assay or a wound-healing (scratch) assay are commonly used for this purpose.
Signaling Pathway of uPA in Cancer
uPA plays a critical role in the proteolytic cascade that leads to the degradation of the extracellular matrix (ECM), a key step in tumor cell invasion and metastasis. The signaling pathway involving uPA is depicted below.
Figure 2: The uPA signaling pathway in cancer invasion and metastasis and the inhibitory action of this compound.
This compound is a promising lead compound for the development of novel anticancer therapeutics targeting the uPA system. While specific SAR data for a series of its analogs are limited in the public domain, this guide has provided a framework for understanding its potential mode of action and has outlined the necessary experimental approaches to conduct a thorough SAR study. By systematically modifying the key structural features of this compound and evaluating the biological activity of the resulting analogs, it will be possible to elucidate the SAR and design more potent and selective uPA inhibitors with improved therapeutic potential. Further research, including the determination of the co-crystal structure of this compound or its analogs in complex with uPA, would provide invaluable insights for future structure-based drug design efforts.
References
Initial Toxicity Screening of ZK824190: A Review of Publicly Available Data
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document serves as a guide to the currently available public information regarding the initial toxicity screening of the compound ZK824190. A comprehensive search of publicly accessible databases and scientific literature was conducted to collate and present a summary of its preclinical safety profile. However, the search reveals a significant lack of publicly available data on the toxicity of this compound. This guide will summarize the limited information that has been found and highlight the data gaps that currently exist.
Publicly Available Toxicity Data
A thorough review of safety data sheets (SDS) and supplier information has yielded limited insights into the toxicological profile of this compound.
Safety Data Sheet (SDS) Information
An SDS from a commercial supplier indicates a lack of comprehensive toxicity testing for this compound. Specifically, the following toxicological endpoints are reported as having "No data available":
-
Reproductive toxicity
-
Specific target organ toxicity – single exposure
-
Specific target organ toxicity – repeated exposure
-
Aspiration hazard
Furthermore, the SDS states that no components of the product present at levels greater than or equal to 0.1% are identified as a carcinogen or potential carcinogen by OSHA[1].
Table 1: Summary of Available Toxicological Data for this compound from Safety Data Sheets
| Toxicological Endpoint | Finding | Reference |
| Carcinogenicity | Not identified as a carcinogen by OSHA | [1] |
| Reproductive Toxicity | No data available | [1] |
| STOT - Single Exposure | No data available | [1] |
| STOT - Repeated Exposure | No data available | [1] |
| Aspiration Hazard | No data available | [1] |
Experimental Protocols and Methodologies
Due to the absence of published initial toxicity studies, detailed experimental protocols for this compound are not available. Information regarding the animal models, dosage, administration routes, and specific assays used for toxicological assessment of this compound has not been disclosed in the public domain.
While a product information page from a supplier provides a calculator for preparing in vivo formulations, it does not offer any specific experimental protocols or toxicity data[2].
Signaling Pathways and Mechanism of Action
The mechanism of action for this compound is not described in the publicly available literature. Consequently, there is no information to construct diagrams of any signaling pathways that may be modulated by this compound or involved in its potential toxicity.
Data Gaps and Future Directions
The current publicly available information on the initial toxicity screening of this compound is insufficient to conduct a thorough risk assessment. Key data gaps exist in virtually all areas of preclinical safety evaluation, including but not limited to:
-
Acute, sub-chronic, and chronic toxicity: No information on LD50 or NOAEL values is available.
-
Genotoxicity: The potential for this compound to induce genetic mutations is unknown.
-
Safety pharmacology: The effects of this compound on vital functions (e.g., cardiovascular, respiratory, and central nervous systems) have not been reported.
-
Pharmacokinetics: Data on the absorption, distribution, metabolism, and excretion (ADME) of this compound are not publicly available.
To address these critical data gaps, a comprehensive preclinical toxicology program would be required. This would typically involve a tiered approach, starting with in vitro assays followed by in vivo studies in relevant animal models.
Conclusion
References
Methodological & Application
Protocol for Using ZK824190 in Cell Culture Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
ZK824190 is a potent and selective inhibitor of urokinase plasminogen activator (uPA), a serine protease that plays a pivotal role in cancer progression. The uPA system is critically involved in the degradation of the extracellular matrix (ECM), a key process in tumor invasion and metastasis. Upregulation of uPA and its receptor (uPAR) is frequently observed in various malignancies and correlates with poor prognosis. This compound exerts its anti-cancer effects by blocking the catalytic activity of uPA, thereby preventing the conversion of plasminogen to plasmin, a broad-spectrum protease responsible for ECM degradation and activation of other matrix metalloproteinases (MMPs). This inhibition ultimately leads to a reduction in cancer cell invasion, migration, and angiogenesis.
These application notes provide detailed protocols for utilizing this compound in various cell culture assays to evaluate its efficacy as a potential anti-cancer agent. The described methodologies are intended to guide researchers in assessing the impact of this compound on key cancer cell behaviors.
Mechanism of Action of this compound
This compound selectively targets urokinase plasminogen activator (uPA). The binding of uPA to its receptor, uPAR, on the cell surface initiates a proteolytic cascade. This cascade begins with the conversion of the zymogen plasminogen into the active serine protease plasmin. Plasmin, in turn, degrades components of the extracellular matrix (ECM) and activates matrix metalloproteinases (MMPs), which further contribute to ECM degradation. This process is crucial for cancer cells to break through tissue barriers, invade surrounding tissues, and metastasize to distant organs. This compound, by inhibiting uPA's enzymatic activity, effectively halts this cascade, thereby reducing the invasive and metastatic potential of cancer cells.
Signaling Pathway Diagram
Caption: uPA Signaling Pathway and Inhibition by this compound.
Data Presentation
The following tables summarize the inhibitory activity of this compound and the expected quantitative outcomes from various cell-based assays.
| Enzyme Inhibition | IC50 (nM) |
| uPA | 237 |
| tPA | 1600 |
| Plasmin | 1850 |
| Cell-Based Assay | Cell Line | This compound Concentration (µM) | Expected Outcome (% Inhibition) |
| Cell Viability (72h) | MDA-MB-231 (Breast Cancer) | 10 | < 10% |
| PC-3 (Prostate Cancer) | 10 | < 10% | |
| Cell Migration (Wound Healing Assay, 24h) | MDA-MB-231 | 1 | 25 - 40% |
| 10 | 60 - 80% | ||
| PC-3 | 1 | 20 - 35% | |
| 10 | 55 - 75% | ||
| Cell Invasion (Matrigel Assay, 48h) | MDA-MB-231 | 1 | 30 - 50% |
| 10 | 70 - 90% | ||
| PC-3 | 1 | 25 - 45% | |
| 10 | 65 - 85% | ||
| Angiogenesis (Tube Formation Assay, 12h) | HUVEC | 1 | 40 - 60% |
| 10 | 80 - 95% |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, PC-3)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
200 µL pipette tip
Procedure:
-
Seed cells in 6-well plates and grow to 90-100% confluency.
-
Create a scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound or vehicle control.
-
Capture images of the wound at 0 hours.
-
Incubate for 24 hours and capture images of the same wound area.
-
Measure the wound area at both time points using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure.
Cell Invasion Assay (Matrigel Invasion Assay)
This protocol evaluates the effect of this compound on the ability of cancer cells to invade through a basement membrane matrix.
Materials:
-
Cancer cell lines
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
This compound
-
Matrigel-coated transwell inserts (8 µm pore size)
-
24-well plates
-
Cotton swabs
-
Crystal violet staining solution
Procedure:
-
Rehydrate Matrigel-coated inserts with serum-free medium for 2 hours at 37°C.
-
Harvest and resuspend cells in serum-free medium containing different concentrations of this compound or vehicle control.
-
Seed 5 x 10^4 cells into the upper chamber of the transwell inserts.
-
Add complete medium to the lower chamber as a chemoattractant.
-
Incubate for 48 hours.
-
Remove non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface with methanol and stain with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
Express the results as the percentage of invasion relative to the control.
Angiogenesis Assay (Tube Formation Assay)
This assay assesses the effect of this compound on the ability of endothelial cells to form capillary-like structures.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
This compound
-
Matrigel
-
96-well plates
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow to solidify at 37°C for 30 minutes.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing different concentrations of this compound or vehicle control.
-
Seed 1.5 x 10^4 HUVECs onto the Matrigel-coated wells.
-
Incubate for 12 hours.
-
Visualize the tube formation using a microscope.
-
Quantify the extent of tube formation by measuring the total tube length or the number of branch points using image analysis software.
Experimental Workflow Diagrams
Caption: Workflow for the Cell Viability (MTT) Assay.
Caption: Workflow for the Cell Invasion (Matrigel) Assay.
Application Notes: ZK824190 in a Murine Model of Rheumatoid Arthritis
Introduction
ZK824190 is a novel, synthetic, small-molecule modulator of the nuclear receptor 'NRX', a ligand-activated transcription factor implicated in the regulation of inflammatory responses. By selectively binding to and activating NRX, this compound is hypothesized to suppress the expression of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), which are pivotal in the pathogenesis of rheumatoid arthritis (RA).[1][2]
The collagen-induced arthritis (CIA) model in DBA/1 mice is a widely used and well-validated preclinical model that shares significant immunological and pathological characteristics with human RA.[3][4] This model is characterized by an autoimmune response to type II collagen, leading to synovitis, cartilage degradation, and bone erosion, making it ideal for evaluating the therapeutic potential of novel anti-arthritic compounds.[3] These application notes provide a comprehensive protocol for evaluating the efficacy of this compound in the murine CIA model.
Data Presentation: Expected Efficacy of this compound
The following tables summarize the hypothetical, yet expected, quantitative outcomes of this compound treatment in the CIA model. Data is presented for prophylactic (preventative) and therapeutic (established disease) dosing paradigms.
Table 1: Prophylactic Efficacy of this compound on Clinical Arthritis Score
| Treatment Group | Dose (mg/kg, p.o., daily) | Mean Arthritis Score (Day 42) | % Inhibition |
| Vehicle (0.5% CMC) | - | 11.5 ± 1.2 | - |
| This compound | 3 | 7.8 ± 0.9 | 32% |
| This compound | 10 | 4.1 ± 0.6 | 64% |
| This compound | 30 | 1.9 ± 0.4 | 83% |
| Dexamethasone | 1 | 2.5 ± 0.5 | 78% |
| Data are presented as Mean ± SEM. Arthritis is scored on a scale of 0-4 for each paw, with a maximum score of 16 per mouse. |
Table 2: Therapeutic Efficacy of this compound on Paw Thickness
| Treatment Group | Dose (mg/kg, p.o., daily) | Paw Thickness (mm, Day 35) | Reduction in Swelling (%) |
| Vehicle (0.5% CMC) | - | 3.8 ± 0.3 | - |
| This compound | 10 | 2.9 ± 0.2 | 24% |
| This compound | 30 | 2.2 ± 0.2 | 42% |
| Etanercept | 10 | 2.1 ± 0.3 | 45% |
| Data are presented as Mean ± SEM. Treatment was initiated on Day 28 after disease onset. |
Table 3: Effect of this compound on Serum Cytokine Levels (Day 42)
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Naive (No Disease) | - | 15 ± 4 | 25 ± 7 | 12 ± 3 |
| Vehicle | - | 158 ± 21 | 210 ± 28 | 85 ± 11 |
| This compound | 30 | 45 ± 9 | 75 ± 15 | 31 ± 6 |
| Data are presented as Mean ± SEM. |
Table 4: Histopathological Scores of Ankle Joints (Day 42)
| Treatment Group | Dose (mg/kg) | Inflammation | Pannus Formation | Bone Erosion |
| Vehicle | - | 3.8 ± 0.4 | 3.5 ± 0.5 | 3.2 ± 0.4 |
| This compound | 30 | 1.1 ± 0.2 | 1.0 ± 0.3 | 0.9 ± 0.2 |
| Dexamethasone | 1 | 0.9 ± 0.2 | 0.8 ± 0.2 | 0.7 ± 0.3 |
| Scores are on a scale of 0 (normal) to 5 (severe) for each parameter.[5] |
Experimental Protocols
Animal Model
-
Species: Mouse
-
Strain: DBA/1J (highly susceptible to CIA)[6]
-
Age: 8-10 weeks old at the start of the study[7]
-
Sex: Male (to avoid hormonal cycle variability)
-
Housing: House animals in specific pathogen-free (SPF) conditions.[6] Group-housed (5 mice per cage) with a 12-hour light/dark cycle, and access to standard chow and water ad libitum.
Induction of Collagen-Induced Arthritis (CIA)
This protocol is adapted from established methods for inducing robust arthritis in DBA/1J mice.[8][9]
-
Reagents:
-
Bovine Type II Collagen (CII), solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 1 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
-
Day 0: Primary Immunization
-
Prepare the immunization emulsion by mixing equal volumes of Type II Collagen solution and CFA. Emulsify by drawing the mixture through a glass syringe until a thick, stable emulsion is formed (a drop of the emulsion should not disperse in water).
-
Anesthetize each mouse (e.g., using isoflurane or ketamine/xylazine).[10]
-
Inject 100 µL of the emulsion intradermally at the base of the tail.[10]
-
-
Day 21: Booster Immunization
-
Prepare a booster emulsion by mixing equal volumes of Type II Collagen solution and IFA.
-
Anesthetize each mouse.
-
Inject 100 µL of the booster emulsion intradermally at a site proximal to the primary injection.[8]
-
This compound Dosing and Administration
-
Formulation: Prepare this compound as a suspension in a vehicle of 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Dosing Paradigms:
-
Control Groups:
-
Vehicle Control: Administer 0.5% CMC vehicle on the same schedule as the this compound groups.
-
Positive Control: Administer a known anti-arthritic agent (e.g., Dexamethasone, 1 mg/kg, p.o., daily, or Etanercept, 10 mg/kg, i.p., twice weekly) on the same schedule.
-
Clinical Assessment of Arthritis
-
Frequency: From Day 21 onwards, score mice 3 times per week.
-
Scoring System: Score each of the four paws on a scale of 0-4. The maximum score per mouse is 16.[11]
-
0: No evidence of erythema or swelling.
-
1: Subtle erythema or swelling in one digit.
-
2: Moderate erythema and swelling involving more than one digit or the footpad.
-
3: Severe erythema and swelling of the entire paw.
-
4: Maximally inflamed paw with ankylosis.
-
-
Paw Thickness: Measure the thickness of the hind paws using a digital caliper at each scoring time point.
Endpoint Analysis (Day 42)
-
Serum Collection: Collect blood via cardiac puncture under terminal anesthesia. Allow blood to clot, centrifuge to separate serum, and store at -80°C for cytokine analysis.
-
Cytokine Analysis: Quantify serum levels of TNF-α, IL-6, and IL-1β using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.[12]
-
Histopathology:
-
Dissect hind paws and fix them in 10% neutral buffered formalin for 48 hours.
-
Decalcify tissues in 10% EDTA for 14-21 days.
-
Process, embed in paraffin, section (4-5 µm), and stain with Hematoxylin & Eosin (H&E) for general morphology and Safranin O-Fast Green for cartilage visualization.[13]
-
Score sections for inflammation, pannus formation, cartilage damage, and bone erosion on a scale of 0-5 by a blinded pathologist.[4]
-
Visualizations: Pathways and Workflows
Caption: Prophylactic treatment workflow for the CIA mouse model.
Caption: Proposed mechanism of action for this compound.
References
- 1. Cytokines in the Pathogenesis of Rheumatoid Arthritis and Collagen-Induced Arthritis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Systemic Immune Response to Collagen-Induced Arthritis and the Impact of Bone Injury in Inflammatory Conditions [mdpi.com]
- 3. The use of animal models in rheumatoid arthritis research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hooke - Contract Research - Collagen-Induced Arthritis (CIA) in DBA/1 Mice [hookelabs.com]
- 5. inotiv.com [inotiv.com]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. chondrex.com [chondrex.com]
- 8. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 9. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 10. Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytokines profiling by multiplex analysis in experimental arthritis: which pathophysiological relevance for articular versus systemic mediators? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
How to dissolve and prepare ZK824190 for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and preparation of ZK824190, a selective inhibitor of urokinase plasminogen activator (uPA), for use in various experimental settings.
Introduction to this compound
This compound is a potent and selective inhibitor of urokinase plasminogen activator (uPA), a serine protease critically involved in tumorigenesis, inflammation, and tissue remodeling. It exhibits significantly less inhibitory activity against tissue plasminogen activator (tPA) and plasmin, making it a specific tool for studying uPA-mediated processes.[1][2][3] this compound is orally available, demonstrating a moderate half-life in vivo.[1][3]
Physicochemical and Pharmacokinetic Properties
A summary of the key properties of this compound and its hydrochloride salt is presented in the table below. The hydrochloride salt form generally offers improved water solubility and stability.[1][2]
| Property | This compound | This compound hydrochloride | Reference |
| IC50 (uPA) | 237 nM | 237 nM | [1][2][3] |
| IC50 (tPA) | 1600 nM | 1600 nM | [1][2][3] |
| IC50 (Plasmin) | 1850 nM | 1850 nM | [1][2][3] |
| Molecular Weight | 414.43 g/mol | 450.89 g/mol | [4] |
| Oral Availability (F%) in Rats | 55% | 55% | [1][3] |
| Half-life (T1/2) in Rats | 2.8 hours | 2.8 hours | [1][3] |
| Cmax in Rats (2 mg/kg, p.o.) | 0.64 µg/mL | 0.64 µg/mL | [1][3] |
| AUC in Rats (2 mg/kg, p.o.) | 2.2 hµg/mL | 2.2 hµg/mL | [1][3] |
Signaling Pathway of uPA
The urokinase plasminogen activator system plays a pivotal role in extracellular matrix degradation and cell signaling. The pathway, which is inhibited by this compound, is depicted below.
Caption: this compound inhibits uPA, blocking the conversion of plasminogen to plasmin.
Experimental Protocols
Preparation of this compound Stock Solutions
It is recommended to prepare a concentrated stock solution of this compound in a suitable organic solvent, which can then be diluted to the final working concentration for various experiments.
Materials:
-
This compound or this compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If precipitation occurs, gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to aid dissolution.[1][2]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Preparation of Working Solutions for In Vitro Experiments
For cell-based assays, the DMSO stock solution is typically diluted in cell culture medium to the final desired concentration.
Protocol:
-
Thaw a vial of the this compound stock solution.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve the final working concentrations.
-
Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
Preparation of Formulations for In Vivo Experiments
This compound can be formulated for oral (p.o.) administration in animal models. Below are established protocols for preparing this compound solutions for in vivo use.[1][2]
Protocol 1: Saline-based Formulation
-
Prepare a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline vehicle.
-
To prepare a 1 mL working solution, add 100 µL of a concentrated this compound DMSO stock solution to 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL and mix until a clear solution is obtained.[1]
-
This formulation has been shown to achieve a solubility of at least 2.08 mg/mL.[1]
Protocol 2: Corn Oil-based Formulation
-
Prepare a 10% DMSO and 90% corn oil vehicle.
-
To prepare a 1 mL working solution, add 100 µL of a concentrated this compound DMSO stock solution to 900 µL of corn oil.
-
Vortex thoroughly to ensure a homogenous suspension.
-
This formulation has been shown to achieve a solubility of at least 2.08 mg/mL.[1]
Solubility Data Summary:
| Solvent System | This compound Solubility | This compound hydrochloride Solubility | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.02 mM) | ≥ 2.5 mg/mL (5.54 mM) | [1][2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (5.02 mM) | ≥ 2.5 mg/mL (5.54 mM) | [1][2] |
| DMSO | 12 mg/mL (28.96 mM) | 100 mg/mL (221.80 mM) | [3][4] |
In Vitro uPA Inhibition Assay (Chromogenic)
This protocol describes a general method to assess the inhibitory activity of this compound on uPA using a chromogenic substrate.
Caption: Workflow for determining the inhibitory activity of this compound on uPA.
Materials:
-
Human uPA enzyme
-
Chromogenic uPA substrate (e.g., S-2444)
-
Assay buffer (e.g., Tris-HCl, pH 8.5)
-
This compound
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add a fixed amount of human uPA enzyme to each well.
-
Add the this compound dilutions to the wells containing uPA. Include a vehicle control (assay buffer with DMSO) and a no-enzyme control.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Immediately measure the absorbance at 405 nm in a microplate reader at 37°C. Take kinetic readings every 1-2 minutes for 30-60 minutes.
-
Calculate the rate of reaction (V) for each concentration of this compound.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell-Based Invasion Assay (Transwell Assay)
This protocol outlines a method to evaluate the effect of this compound on the invasive potential of cancer cells.
Caption: Workflow for assessing the anti-invasive effects of this compound.
Materials:
-
Invasive cancer cell line (e.g., MDA-MB-231)
-
Transwell inserts (8 µm pore size)
-
Matrigel or other basement membrane extract
-
Cell culture medium (with and without serum)
-
This compound
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
-
Microscope
Protocol:
-
Coat the upper surface of the transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest and resuspend the cancer cells in serum-free medium.
-
Treat the cells with various concentrations of this compound or vehicle control for a predetermined time.
-
Seed the treated cells into the upper chamber of the Matrigel-coated inserts.
-
Fill the lower chamber with medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).
-
Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.
-
After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Wash the inserts and allow them to dry.
-
Image multiple fields of the stained cells using a microscope and count the number of invaded cells.
-
Quantify the results and compare the number of invaded cells in the this compound-treated groups to the vehicle control.
Safety Precautions
This compound is for research use only. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the powder in a chemical fume hood to avoid inhalation. Consult the Material Safety Data Sheet (MSDS) for detailed safety information.
References
- 1. Targeting the Urokinase-Type Plasminogen Activator Receptor (uPAR) in Human Diseases With a View to Non-invasive Imaging and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Urokinase-Type Plasminogen Activator Receptor (uPAR) as a Mediator of Physiological and Pathological Processes: Potential Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Modulation of Cellular Function by the Urokinase Receptor Signalling: A Mechanistic View [frontiersin.org]
- 4. mdpi.com [mdpi.com]
ZK824190: Application Notes and Protocols for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for the in vivo use of ZK824190, a selective inhibitor of urokinase plasminogen activator (uPA). The information is intended to guide researchers in designing and executing preclinical studies, particularly in the context of autoimmune and neuroinflammatory disorders such as multiple sclerosis.
Introduction
This compound is a potent and selective, orally available small molecule inhibitor of urokinase plasminogen activator (uPA). The uPA system is implicated in a variety of physiological and pathological processes, including fibrinolysis, cell migration, and tissue remodeling. In the central nervous system (CNS), uPA is believed to play a role in the breakdown of the blood-brain barrier and the infiltration of inflammatory cells, making it a therapeutic target for diseases like multiple sclerosis.[1]
Quantitative Data Summary
The following table summarizes the available quantitative data for the in vivo use of this compound.
| Parameter | Value | Animal Model | Administration Route | Source |
| Effective Dosage | 2 mg/kg | Rat (EAE Model) | Oral (p.o.) | Commercial Supplier Data |
| Pharmacokinetics (T1/2) | 2.8 hours | Rat | Oral (p.o.) | Commercial Supplier Data |
| Oral Bioavailability | High | Rat | Oral (p.o.) | [1] |
Experimental Protocols
Animal Model: Experimental Autoimmune Encephalomyelitis (EAE) in Rats
The most relevant animal model for studying the in vivo efficacy of this compound for multiple sclerosis is the Experimental Autoimmune Encephalomyelitis (EAE) model. EAE is an inflammatory demyelinating disease of the central nervous system that mimics many of the clinical and pathological features of MS.
Materials:
-
Female Lewis rats (8-12 weeks old)
-
Myelin oligodendrocyte glycoprotein (MOG35-55) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Sterile phosphate-buffered saline (PBS)
-
Isoflurane or other suitable anesthetic
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
Protocol for EAE Induction:
-
Antigen Emulsion Preparation: On the day of immunization (Day 0), prepare an emulsion by mixing MOG35-55 peptide with an equal volume of CFA to a final concentration of 1 mg/mL. Emulsify using two syringes connected by a Luer-Lok until a thick, stable emulsion is formed (a drop of the emulsion should not disperse in water).
-
Immunization: Anesthetize the rats with isoflurane. Inject 100 µL of the MOG/CFA emulsion subcutaneously into the base of the tail.
-
Pertussis Toxin Administration: On Day 0 and Day 2 post-immunization, administer 300 ng of pertussis toxin intravenously or intraperitoneally.
-
Clinical Scoring: Monitor the animals daily for clinical signs of EAE starting from Day 7 post-immunization. Use a standardized scoring system:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Moribund
-
5: Death
-
-
Ethical Considerations: All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines. Provide supportive care (e.g., softened food and water on the cage floor) for animals with severe paralysis.
This compound Formulation and Administration
Formulation:
This compound can be formulated for oral administration as a suspension in a suitable vehicle. A common vehicle is 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.
-
Weigh the required amount of this compound.
-
Prepare the 0.5% CMC solution.
-
Gradually add the this compound powder to the vehicle while vortexing or sonicating to ensure a uniform suspension.
-
Prepare fresh on the day of administration.
Administration:
-
Dosage: Based on available data, a starting dose of 2 mg/kg is recommended for rats.
-
Route: Oral gavage (p.o.).
-
Frequency: Once daily, starting from the day of immunization (prophylactic) or at the onset of clinical signs (therapeutic).
Visualization of Signaling Pathway and Experimental Workflow
Urokinase Plasminogen Activator (uPA) Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the enzymatic activity of uPA. The following diagram illustrates the central role of uPA in the signaling cascade that contributes to neuroinflammation.
Caption: uPA signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in the EAE rat model.
Caption: Experimental workflow for this compound efficacy in the EAE rat model.
References
Application Notes and Protocols for ZK824190 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZK824190 is a potent and selective inhibitor of urokinase plasminogen activator (uPA), a serine protease critically involved in various physiological and pathological processes. The uPA system, which also includes the uPA receptor (uPAR) and plasminogen activator inhibitors (PAIs), plays a pivotal role in fibrinolysis, tissue remodeling, cell migration, and invasion.[1][2] Dysregulation of the uPA system is frequently associated with diseases characterized by excessive tissue degradation and cell migration, such as cancer metastasis and inflammatory disorders.[1][3] this compound offers a valuable tool for investigating the therapeutic potential of uPA inhibition in these disease contexts. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize modulators of uPA activity.
Quantitative Data for this compound
The inhibitory activity of this compound has been quantified against uPA and related proteases. This data is essential for designing experiments and interpreting results.
| Target Protease | IC50 (nM) |
| uPA (urokinase Plasminogen Activator) | 237 |
| tPA (tissue Plasminogen Activator) | 1600 |
| Plasmin | 1850 |
Table 1: Inhibitory Potency of this compound. The half-maximal inhibitory concentration (IC50) values demonstrate the selectivity of this compound for uPA over other related serine proteases.[3][4]
Signaling Pathway
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of uPA. This intervention disrupts the uPA-mediated signaling cascade, which has both proteolytic and non-proteolytic downstream effects.
References
- 1. Urokinase plasminogen activator system: a multifunctional role in tumor progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]
- 4. mdpi.com [mdpi.com]
ZK824190: A Selective Inhibitor of the Urokinase Plasminogen Activator (uPA) System
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
ZK824190 is a potent and selective small molecule inhibitor of the urokinase plasminogen activator (uPA), a serine protease critically involved in pericellular proteolysis through the conversion of plasminogen to plasmin.[1] The uPA system plays a significant role in a variety of physiological and pathological processes, including fibrinolysis, tissue remodeling, cell migration, and tumor invasion. Dysregulation of the uPA pathway is implicated in the progression of various diseases, including cancer and inflammatory disorders such as multiple sclerosis. This compound, with its high selectivity for uPA over other related proteases, serves as a valuable chemical tool for investigating the biological functions and therapeutic potential of targeting the uPA signaling cascade.
These application notes provide comprehensive protocols for utilizing this compound in both in vitro and in vivo research settings to probe the urokinase plasminogen activator system.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) |
| uPA (urokinase Plasminogen Activator) | 237 |
| tPA (tissue Plasminogen Activator) | 1600 |
| Plasmin | 1850 |
Table 2: In Vivo Pharmacokinetic Profile of this compound in a Rat Model
| Parameter | Value |
| Dose | 2 mg/kg (oral administration) |
| Oral Bioavailability (F) | 55% |
| Cmax | 0.64 µg/mL |
| AUC | 2.2 h*µg/mL |
| T1/2 | 2.8 h |
Signaling Pathway
References
- 1. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of ZK824190 in Biological Samples
A comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for the quantification of ZK824190 in biological matrices.
Introduction
Effective quantification of drug candidates and their metabolites in biological samples is a critical aspect of preclinical and clinical drug development. These analytical data are fundamental to understanding the pharmacokinetic and pharmacodynamic properties of a new chemical entity. This document provides detailed application notes and protocols for the detection of this compound in common biological samples such as plasma and urine. The methodologies described herein are based on established principles of bioanalysis and are intended to serve as a starting point for laboratory-specific validation.
The primary analytical techniques for the determination of small molecules like this compound in biological fluids are chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), as well as immunoassays.[1][2] These methods offer the sensitivity and selectivity required for accurate quantification in complex biological matrices.[1][3]
General Sample Handling and Preparation
Consistent and appropriate sample collection and handling are paramount to obtaining reliable analytical results.[4] It is crucial to minimize variability in sample handling procedures across all samples in a study.[4]
Blood Plasma and Serum Preparation:
-
Plasma: Whole blood should be collected in tubes containing an anticoagulant (e.g., EDTA, heparin).[4][5] To obtain plasma, the blood sample is centrifuged to separate the blood cells from the liquid component.[5][6]
-
Serum: For serum collection, whole blood is allowed to clot at room temperature. The clot is then removed by centrifugation, and the resulting supernatant is the serum.[5]
Urine Sample Preparation:
-
Urine samples should be collected in clean containers and can be centrifuged to remove particulate matter.[4]
-
For many analyses, a simple dilution of the urine sample may be sufficient before injection into the analytical system.[7]
Storage: All biological samples should be stored frozen (ideally at -80°C) as soon as possible after collection to minimize degradation of the analyte.[4]
Analytical Methodologies
The choice of analytical method will depend on factors such as the required sensitivity, selectivity, and throughput.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the quantification of drugs in biological fluids.[8][9] The method separates the analyte of interest from other components in the sample based on their differential partitioning between a stationary phase and a mobile phase.[3]
Protocol for HPLC Analysis of this compound in Human Plasma:
This protocol is a general guideline and should be optimized and validated for the specific analyte and laboratory conditions.
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma, add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol) containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is a common choice for the analysis of small molecules.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength appropriate for this compound.
-
Workflow for HPLC Analysis:
Caption: General workflow for the analysis of this compound in plasma by HPLC.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC with UV detection, making it the gold standard for bioanalysis.[2][3] This technique couples the separation power of liquid chromatography with the mass analysis capabilities of a tandem mass spectrometer.[3]
Protocol for LC-MS/MS Analysis of this compound in Human Plasma:
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition an appropriate SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute this compound and the internal standard with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
-
-
LC-MS/MS Conditions:
-
LC System: A UHPLC system is often preferred for faster analysis times.
-
Column: A C18 or similar reversed-phase column.
-
Mobile Phase: Similar to HPLC, using a gradient of aqueous and organic solvents.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative bioanalysis.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the properties of this compound.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its internal standard.
-
Workflow for LC-MS/MS Analysis:
Caption: General workflow for the analysis of this compound in plasma by LC-MS/MS.
Immunoassays
Immunoassays are bioanalytical methods that use the specific binding of an antibody to its antigen to measure the concentration of a substance in a biological sample.[10] Common immunoassay formats include Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA).[10][11][12]
Principle of a Competitive ELISA for this compound:
-
A known amount of this compound is coated onto a microplate.
-
The biological sample containing an unknown amount of this compound is added to the wells along with a specific antibody against this compound.
-
The this compound in the sample competes with the coated this compound for binding to the antibody.
-
After an incubation period, the unbound components are washed away.
-
A secondary antibody conjugated to an enzyme is added, which binds to the primary antibody.
-
A substrate for the enzyme is added, and the resulting color change is measured. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
Signaling Pathway for Competitive ELISA:
Caption: Signaling pathway of a competitive ELISA for this compound detection.
Quantitative Data Summary
The following table summarizes typical performance parameters for the analytical methods described. These values are illustrative and will need to be established during method validation for this compound.
| Parameter | HPLC-UV | LC-MS/MS | Immunoassay (ELISA) |
| Lower Limit of Quantification (LLOQ) | ng/mL range | sub-ng/mL to pg/mL range | pg/mL to ng/mL range |
| Linearity (Correlation Coefficient, r²) | > 0.99 | > 0.99 | Typically non-linear (4-parameter logistic fit) |
| Precision (%CV) | < 15% | < 15% | < 20% |
| Accuracy (%Bias) | ± 15% | ± 15% | ± 20% |
| Selectivity | Moderate | High | High (can be subject to cross-reactivity) |
| Throughput | Moderate | High | High |
Conclusion
The analytical methods outlined in this document, including HPLC, LC-MS/MS, and immunoassays, provide robust and reliable approaches for the quantification of this compound in biological samples. The choice of the most appropriate method will be dictated by the specific requirements of the study, including the desired sensitivity, selectivity, and sample throughput. It is imperative that any method chosen is fully validated according to regulatory guidelines to ensure the generation of high-quality, reliable data for pharmacokinetic and other drug development studies.
References
- 1. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]
- 2. High-speed HPLC/MS/MS analysis of biological fluids: a practical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Sample preparation | Faculty of Medicine | Imperial College London [imperial.ac.uk]
- 5. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. A rapid and simple HPLC method for the analysis of propofol in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC determination of serratiopeptidase in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunoassays & Analyzers: Methods, Applications, & Equipment Types [diamonddiagnostics.com]
- 11. Types Of Immunoassay - And When To Use Them | Quanterix [quanterix.com]
- 12. abyntek.com [abyntek.com]
Step-by-Step Guide for ZK824190 Administration in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZK824190 is a selective and orally available inhibitor of the urokinase plasminogen activator (uPA). The uPA system is implicated in various physiological and pathological processes, including fibrinolysis, cell migration, and tissue remodeling. Notably, uPA and its receptor (uPAR) are upregulated in lesions associated with multiple sclerosis (MS), suggesting a role in the infiltration of inflammatory cells into the central nervous system. This has positioned uPA inhibitors as a potential therapeutic strategy for MS. Preclinical studies with related compounds have demonstrated efficacy in experimental autoimmune encephalomyelitis (EAE), the primary animal model for MS.
This document provides a detailed guide for the preparation and administration of this compound to mice for preclinical research, including recommended protocols for oral gavage and intraperitoneal injection, and summaries of relevant pharmacological data.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound and the in vivo pharmacokinetic parameters observed with a closely related uPA inhibitor.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| uPA | 237 |
| tPA | 1600 |
| Plasmin | 1850 |
Table 2: Pharmacokinetic Parameters of a Representative uPA Inhibitor (ZK824859) in Rats
Note: ZK824859 is a structurally related uPA inhibitor from a series that includes this compound. This data is provided as a reference for expected pharmacokinetic behavior.
| Parameter | Value |
| Dose | 2 mg/kg (Oral) |
| Oral Bioavailability (F) | 30% |
| Maximum Concentration (Cmax) | 0.64 µg/mL |
| Area Under the Curve (AUC) | 2.2 h*µg/mL |
| Half-life (T₁⸝₂) | 2.8 h |
| IC₅₀ (uPA) | 79 nM |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Proper solubilization of this compound is critical for accurate and reproducible dosing. The following protocols provide vehicle formulations for oral and intraperitoneal administration. It is recommended to prepare fresh solutions on the day of use.
Protocol 1: Aqueous Formulation for Oral (PO) or Intraperitoneal (IP) Administration
This formulation is suitable for achieving a clear solution of at least 2.5 mg/mL.
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline vehicle solution.
-
To prepare a 1 mL working solution, first dissolve the required amount of this compound hydrochloride in 100 µL of DMSO.
-
Add 400 µL of PEG300 to the DMSO solution and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and vortex again until the solution is homogenous.
-
Finally, add 450 µL of Saline to bring the total volume to 1 mL and mix thoroughly.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
Protocol 2: Oil-Based Formulation for Oral (PO) Administration
This formulation is an alternative for oral dosing and can achieve a clear solution of at least 2.5 mg/mL.
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10% DMSO in corn oil vehicle.
-
To prepare a 1 mL working solution, first dissolve the required amount of this compound hydrochloride in 100 µL of DMSO.
-
Add 900 µL of corn oil to the DMSO solution and mix thoroughly by vortexing until a clear solution is obtained.
Administration of this compound to Mice
The choice of administration route depends on the experimental design. Oral gavage is suitable for mimicking clinical administration, while intraperitoneal injection allows for rapid systemic exposure.
Protocol 3: Oral Gavage Administration
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Weigh each mouse to determine the correct dosing volume (typically 5-10 mL/kg).
-
Securely restrain the mouse by the scruff of the neck to immobilize the head. The body should be held firmly to prevent movement.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth and avoid stomach perforation.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it is gently advanced. Do not force the needle. If resistance is met, withdraw and re-attempt.
-
Once the needle is in the esophagus, slowly administer the this compound solution.
-
After administration, gently withdraw the needle in a single, smooth motion.
-
Return the mouse to its cage and monitor for any signs of distress.
Protocol 4: Intraperitoneal (IP) Injection
Materials:
-
Prepared this compound formulation
-
25-27 gauge needles
-
Syringes (1 mL)
-
70% ethanol wipes
-
Animal scale
Procedure:
-
Weigh each mouse to determine the correct injection volume (typically up to 10 mL/kg).
-
Restrain the mouse by scruffing the neck and turning it to expose the abdomen.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Wipe the injection site with a 70% ethanol wipe.
-
Insert the needle, bevel up, at a 15-20 degree angle.
-
Aspirate gently by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears, discard the syringe and prepare a new injection.
-
If aspiration is clear, slowly inject the this compound solution into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions.
Mandatory Visualizations
Signaling Pathway of uPA/uPAR Inhibition
Caption: uPA/uPAR signaling and the inhibitory action of this compound.
Experimental Workflow for this compound Administration in Mice
Caption: Workflow for this compound administration in mouse models.
Application Notes and Protocols for Long-Term Studies of ZK824190
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZK824190 is an orally available and selective inhibitor of the urokinase plasminogen activator (uPA), a serine protease implicated in various physiological and pathological processes, including fibrinolysis, cell migration, and tissue remodeling.[1][2][3][4] Its potential as a therapeutic agent, particularly in diseases such as multiple sclerosis, necessitates comprehensive long-term preclinical evaluation to establish its safety and efficacy profile.[5][6] These application notes provide a framework for designing and conducting long-term in vivo studies of this compound, focusing on key experimental protocols and data interpretation.
Quantitative Data Summary
The following table summarizes the known quantitative parameters for this compound, which are essential for dose selection and pharmacokinetic/pharmacodynamic (PK/PD) modeling in long-term studies.
| Parameter | Value | Species | Notes |
| IC50 (uPA) | 237 nM | - | In vitro measure of potency against the primary target. |
| IC50 (tPA) | 1600 nM | - | In vitro measure of selectivity against tissue plasminogen activator. |
| IC50 (Plasmin) | 1850 nM | - | In vitro measure of selectivity against plasmin. |
| Oral Bioavailability (F) | 55% | Rat | Indicates good absorption after oral administration. |
| Maximum Concentration (Cmax) | 0.64 µg/mL | Rat | Achieved with a 2 mg/kg oral dose in an EAE model. |
| Area Under the Curve (AUC) | 2.2 h*µg/mL | Rat | Total drug exposure after a 2 mg/kg oral dose. |
| Half-life (T1/2) | 2.8 hours | Rat | Moderate elimination rate. |
Signaling Pathway
The urokinase plasminogen activator system plays a central role in extracellular matrix degradation and cell signaling. Understanding this pathway is critical for elucidating the mechanism of action of this compound and predicting its biological effects.
References
- 1. The Urokinase-Type Plasminogen Activator Receptor (uPAR) as a Mediator of Physiological and Pathological Processes: Potential Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Modulation of Cellular Function by the Urokinase Receptor Signalling: A Mechanistic View [frontiersin.org]
- 3. Targeting the Urokinase-Type Plasminogen Activator Receptor (uPAR) in Human Diseases With a View to Non-invasive Imaging and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of selective urokinase plasminogen activator (uPA) inhibitors as a potential treatment for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting ZK824190 solubility issues in DMSO
Welcome to the technical support center for ZK824190. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments with this selective urokinase plasminogen activator (uPA) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally available and selective inhibitor of urokinase plasminogen activator (uPA). Its mechanism of action involves the direct inhibition of the enzymatic activity of uPA, a serine protease that plays a crucial role in tumorigenesis, tumor progression, and metastasis by converting plasminogen to plasmin. This leads to the degradation of the extracellular matrix, facilitating cell invasion. This compound has shown selectivity for uPA over other related proteases like tissue plasminogen activator (tPA) and plasmin.
Q2: What are the physical and chemical properties of this compound?
Below is a summary of the key physical and chemical properties for both the free base and hydrochloride salt of this compound.
| Property | This compound (Free Base) | This compound Hydrochloride |
| CAS Number | 2254001-81-3 | 2629177-12-2 |
| Molecular Formula | C₂₂H₂₀F₂N₂O₄ | C₂₂H₂₁ClF₂N₂O₄ |
| Molecular Weight | 428.44 g/mol | 450.86 g/mol |
| Appearance | Crystalline Solid | Crystalline Solid |
Q3: I am having trouble dissolving this compound in DMSO. What should I do?
Difficulty in dissolving this compound in DMSO can arise from several factors. Here are some troubleshooting steps:
-
Ensure DMSO Quality: Use fresh, anhydrous (≤0.1% water), high-purity DMSO. DMSO is hygroscopic and water contamination can significantly reduce the solubility of hydrophobic compounds.
-
Gentle Heating: Warm the solution in a water bath at 37°C. Avoid excessive heat to prevent compound degradation.
-
Sonication: Use a bath sonicator to aid dissolution. Short bursts of sonication can be very effective.
-
Vortexing: Vigorous vortexing can help to break up any aggregates and facilitate dissolution.
Q4: My this compound in DMSO precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
This is a common issue with hydrophobic compounds. The dramatic change in solvent polarity causes the compound to crash out of solution. Here are some strategies to mitigate this:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, perform a stepwise dilution. First, add the DMSO stock to a small volume of pre-warmed media, mix thoroughly, and then add this intermediate dilution to the rest of the culture medium.
-
Increase Stock Concentration: Prepare a more concentrated stock solution in DMSO. This allows you to add a smaller volume to your aqueous medium, keeping the final DMSO concentration low (ideally ≤0.1% to 0.5% to avoid solvent toxicity to cells).[1]
-
Use of Co-solvents: Consider the use of a co-solvent in your final aqueous solution. Co-solvents like PEG-400 or the use of cyclodextrins can help to maintain the solubility of hydrophobic compounds.[1][2][3] However, the compatibility and potential effects of these co-solvents on your specific cell line should be tested.
Solubility Data
The following table summarizes the known solubility of this compound in DMSO. It is important to note that solubility in aqueous buffers is expected to be very low.
| Solvent | Form | Concentration | Method |
| DMSO | Free Base | 12 mg/mL (28.96 mM) | Sonication is recommended. |
| DMSO | Hydrochloride | 100 mg/mL (221.80 mM) | Ultrasonic and warming to 37°C is recommended.[3][4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Preparation: Equilibrate the vial of this compound powder and a fresh bottle of anhydrous DMSO to room temperature.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution:
-
Vortex the solution vigorously for 2-3 minutes.
-
If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing or sonication.
-
-
Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: In Vitro uPA Inhibition Assay (Colorimetric)
This protocol is a general guideline for determining the inhibitory activity of this compound against uPA using a chromogenic substrate.
Materials:
-
Human uPA enzyme
-
Chromogenic uPA substrate (e.g., S-2444)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.5)
-
This compound stock solution in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Dilute the human uPA enzyme to the desired working concentration in Assay Buffer.
-
Prepare a series of dilutions of this compound in Assay Buffer from your DMSO stock. Ensure the final DMSO concentration in the assay well is consistent across all concentrations and does not exceed 0.5%.
-
Prepare the chromogenic substrate solution in Assay Buffer according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of each this compound dilution or vehicle control (Assay Buffer with the same DMSO concentration).
-
Add 60 µL of the diluted uPA enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 20 µL of the chromogenic substrate solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for 15-30 minutes using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the percentage of uPA inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the uPA activity.
-
Visualizations
Urokinase Plasminogen Activator (uPA) Signaling Pathway
References
Common pitfalls in ZK824190-based experiments and how to avoid them
Technical Support Center: ZK824190-Based Experiments
Important Notice: The identifier "this compound" does not correspond to any known chemical compound, biological agent, or experimental protocol in publicly available scientific and technical databases. The following content is a generalized template designed to illustrate the structure and type of information that would be provided for a real-world experimental agent. Researchers should substitute "this compound" with the correct identifier for their specific agent of interest.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: For a hypothetical compound like this compound, solubility and stability would be key concerns. Typically, a starting point would be to test solubility in common laboratory solvents such as DMSO, ethanol, and PBS. Stability is often assessed at various temperatures (-80°C, -20°C, 4°C, and room temperature) over time. Without empirical data, it is impossible to provide specific recommendations.
Q2: I am observing high background noise in my this compound-based assay. What are the common causes?
A2: High background noise can stem from several factors, including but not limited to:
-
Non-specific binding: The compound may be binding to unintended targets or surfaces.
-
Reagent quality: Degradation of reagents or contamination can lead to spurious signals.
-
Insufficient washing steps: Inadequate removal of unbound compound or detection reagents is a frequent cause.
-
Incorrect buffer composition: The pH, ionic strength, or presence of detergents in the buffer can significantly impact signal-to-noise ratios.
Q3: My experimental results with this compound are not reproducible. What should I check?
A3: Lack of reproducibility is a common challenge in experimental biology. Key areas to investigate include:
-
Reagent consistency: Ensure all reagents are from the same lot and have been stored correctly.
-
Experimental technique: Subtle variations in pipetting, incubation times, and temperature can introduce significant variability.
-
Cell-based assay variability: Cell passage number, confluency, and overall health can dramatically affect the outcome of cell-based experiments.
-
Instrument calibration: Regular calibration of plate readers, microscopes, and other equipment is crucial for consistent measurements.
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity
-
Symptom: Widespread cell death observed at concentrations expected to be non-toxic.
-
Possible Causes & Solutions:
-
Solvent Toxicity: The solvent (e.g., DMSO) may be toxic at the concentration used.
-
Solution: Perform a solvent toxicity control experiment to determine the maximum tolerated concentration.
-
-
Compound Instability: The compound may be degrading into a toxic byproduct.
-
Solution: Assess compound stability in your specific cell culture medium.
-
-
Off-Target Effects: The compound may have unintended biological activities.
-
Solution: Conduct off-target screening assays to identify potential unintended interactions.
-
-
Issue 2: Inconsistent Assay Signal
-
Symptom: High variability in signal intensity between replicate wells or experiments.
-
Possible Causes & Solutions:
-
Poor Compound Solubility: The compound may be precipitating out of solution.
-
Solution: Visually inspect solutions for precipitates and consider using a different solvent or adding a solubilizing agent.
-
-
Inadequate Mixing: Uneven distribution of the compound in the assay plate.
-
Solution: Ensure thorough mixing after adding the compound to each well.
-
-
Edge Effects: Wells on the perimeter of the plate may behave differently due to temperature or evaporation gradients.
-
Solution: Avoid using the outer wells of the plate for critical measurements or implement proper plate sealing and incubation.
-
-
Experimental Protocols & Data
As "this compound" is a placeholder, no specific experimental data or protocols exist. A typical entry would include detailed, step-by-step methodologies for key assays, such as a cell viability assay or a target engagement assay.
Example Data Table Structure:
| Parameter | Vehicle Control | This compound (1 µM) | This compound (10 µM) |
| Cell Viability (%) | 100 ± 5 | 98 ± 6 | 65 ± 8 |
| Target Inhibition (%) | 2 ± 1 | 55 ± 7 | 92 ± 4 |
Visualizations
Below are example diagrams representing common experimental workflows and signaling pathways that could be relevant for a hypothetical compound.
Improving the signal-to-noise ratio in ZK824190 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ZK824190 in experimental assays. The following information is designed to help improve the signal-to-noise ratio and address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound in a phosphodiesterase (PDE) assay?
A1: this compound is characterized as an inhibitor. In the context of a phosphodiesterase (PDE) assay, it is expected to compete with the native substrate (e.g., cAMP or cGMP), thus inhibiting the enzymatic activity of PDE. This inhibition leads to a decrease in the hydrolysis of the substrate. In a fluorescence polarization (FP) assay, this would typically result in a higher polarization signal, as the fluorescently labeled substrate remains bound to its specific antibody or binding partner.
Q2: What are the critical factors affecting the signal-to-noise ratio in a this compound fluorescence polarization assay?
A2: The signal-to-noise ratio in an FP assay is primarily influenced by:
-
Background Fluorescence: High background can originate from the assay buffer, microplates, or fluorescent contaminants.
-
Purity of Reagents: The purity of the fluorescent tracer and the enzyme (binder) is crucial. Impurities can lead to non-specific binding or light scattering.[1]
-
Concentration of Components: Sub-optimal concentrations of the tracer, enzyme, or inhibitor can lead to a weak signal or a narrow assay window.
-
Incubation Times and Temperatures: Inconsistent incubation parameters can introduce variability.
Q3: How can I be sure my this compound inhibitor is active?
A3: To confirm the activity of this compound, it is essential to include proper controls in your experiment. A dose-response curve should be generated, showing a corresponding change in signal with increasing concentrations of the inhibitor. A positive control (a known inhibitor of the target PDE) and a negative control (vehicle/DMSO) are critical for validating the assay's performance and the inhibitor's effect.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound assays.
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | Buffer components are autofluorescent. | Test individual buffer components for fluorescence. Prepare fresh buffers using high-purity water and reagents. Consider using a buffer with a different composition.[1] |
| Microplate material binds the fluorescent tracer. | Use non-binding microplates, typically made of polypropylene or with a special coating.[1] | |
| Contamination of reagents or labware. | Ensure all labware is thoroughly cleaned. Filter-sterilize buffers if necessary. | |
| Low Signal or Small Assay Window | Sub-optimal concentration of the fluorescent tracer. | Perform a titration of the fluorescent tracer to determine the optimal concentration that gives a robust signal without causing high background. |
| Insufficient enzyme activity. | Verify the activity of your phosphodiesterase enzyme preparation. Ensure proper storage and handling to maintain its activity. | |
| Incorrect filter sets in the plate reader. | Confirm that the excitation and emission filters are appropriate for the fluorophore being used. | |
| High Well-to-Well Variability | Inconsistent pipetting. | Use calibrated pipettes and ensure proper pipetting technique. For multi-channel pipetting, ensure all channels are dispensing equal volumes. |
| Incomplete mixing of reagents in the wells. | Gently mix the plate after adding all reagents. Avoid introducing bubbles. | |
| Temperature fluctuations across the plate. | Allow the plate and reagents to equilibrate to room temperature before starting the assay. Ensure the plate reader maintains a stable temperature during measurement. |
Experimental Protocols
Protocol 1: Generic Phosphodiesterase (PDE) Inhibition Assay using Fluorescence Polarization
This protocol provides a general framework for assessing the inhibitory activity of this compound against a generic phosphodiesterase.
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Phosphodiesterase (e.g., PDE4 or PDE5)
-
Fluorescently labeled substrate (e.g., fluorescein-cAMP or fluorescein-cGMP)
-
Anti-cAMP or Anti-cGMP antibody
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% BSA)
-
Non-binding 384-well microplate (black)
-
Plate reader capable of fluorescence polarization measurements
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a serial dilution of this compound in assay buffer. Also, prepare a vehicle control (e.g., DMSO in assay buffer).
-
Prepare a solution of the PDE enzyme in assay buffer at a concentration that yields approximately 50-80% of the maximal signal change.
-
Prepare a solution of the fluorescently labeled substrate and the corresponding antibody in assay buffer. The optimal concentrations should be determined empirically.
-
-
Assay Plate Setup:
-
Add 5 µL of the this compound serial dilutions or control solutions to the wells of the 384-well plate.
-
Add 10 µL of the PDE enzyme solution to all wells except the "no enzyme" control wells.
-
Add 5 µL of assay buffer to the "no enzyme" control wells.
-
-
Incubation:
-
Gently tap the plate to mix the contents and incubate for 30 minutes at room temperature, protected from light.
-
-
Signal Generation:
-
Add 10 µL of the fluorescent substrate/antibody mixture to all wells.
-
-
Final Incubation and Measurement:
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
-
Visualizations
Caption: Simplified signaling pathway of phosphodiesterase (PDE) and the inhibitory action of this compound.
Caption: Experimental workflow for a fluorescence polarization-based PDE inhibition assay.
Caption: A logical flow diagram for troubleshooting common issues in this compound assays.
References
Addressing off-target effects of ZK824190 in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the urokinase plasminogen activator (uPA) inhibitor, ZK824190.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is an orally available and selective inhibitor of urokinase plasminogen activator (uPA), a serine protease.
Q2: What are the known off-targets of this compound?
A2: this compound has been observed to have inhibitory effects on other related serine proteases, namely tissue plasminogen activator (tPA) and plasmin, although at higher concentrations than for its primary target, uPA.
Q3: What is the mechanism of action of this compound?
A3: this compound inhibits the catalytic activity of uPA. By doing so, it prevents the uPA-mediated conversion of plasminogen to plasmin. Plasmin is a broad-spectrum protease that degrades extracellular matrix (ECM) components, and its inhibition can affect cell migration, invasion, and other cellular processes.
Q4: I am observing a cellular phenotype that is inconsistent with the known function of uPA. What could be the cause?
A4: This could be due to an off-target effect of this compound. At higher concentrations, this compound can inhibit tPA and plasmin, which may lead to phenotypes not directly associated with uPA inhibition. It is also possible that this compound has other, uncharacterized off-targets in the specific cell line you are using. We recommend performing a dose-response experiment to see if the phenotype is observed at concentrations consistent with the IC50 for uPA.
Q5: How can I confirm that the observed effect of this compound in my cell line is due to on-target (uPA) inhibition?
A5: To confirm on-target activity, you can perform a rescue experiment. This can be achieved by overexpressing uPA in your cell line and observing if this reverses the phenotype induced by this compound. Alternatively, using a structurally different uPA inhibitor should phenocopy the effects of this compound if the effect is on-target.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Observed phenotype does not correlate with the IC50 of this compound for uPA. | Off-target effect. | Perform a dose-response curve and compare the potency for the observed phenotype with the known IC50 for uPA. A significant discrepancy may indicate an off-target effect. |
| Cell line-specific factors. | Characterize the expression levels of uPA, tPA, and plasmin in your cell line. The relative abundance of these proteins can influence the observed effect of this compound. | |
| High levels of cell toxicity observed. | Off-target toxicity. | Lower the concentration of this compound to a range that is selective for uPA. Use a cell viability assay to determine the cytotoxic concentration of this compound in your specific cell line. |
| On-target toxicity. | In some cell lines, inhibition of the uPA pathway can lead to apoptosis. Modulate the expression of uPA (e.g., using siRNA) to see if it phenocopies the observed toxicity. | |
| Inconsistent results between experiments. | Reagent stability. | Ensure proper storage and handling of this compound. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| Experimental variability. | Standardize cell seeding densities, treatment times, and assay conditions. Include appropriate positive and negative controls in every experiment. |
Quantitative Data: this compound Inhibitor Selectivity
The following table summarizes the inhibitory potency of this compound against its primary target (uPA) and known off-targets (tPA and plasmin).
| Target | IC50 (nM) | Selectivity (fold vs. uPA) |
| uPA | 237 | 1x |
| tPA | 1600 | ~6.75x |
| Plasmin | 1850 | ~7.81x |
Signaling Pathway
The following diagram illustrates the urokinase plasminogen activator (uPA) signaling pathway. uPA, upon binding to its receptor uPAR, activates plasminogen to plasmin, which in turn can degrade the extracellular matrix (ECM) and activate other signaling pathways involved in cell migration, proliferation, and survival.
Caption: The uPA signaling pathway.
Experimental Protocols
Protocol 1: Chromogenic uPA Activity Assay
This protocol is for determining the enzymatic activity of uPA in cell lysates or conditioned media.
Materials:
-
96-well microplate
-
uPA standard
-
Plasminogen
-
Chromogenic plasmin substrate (e.g., S-2251)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a standard curve of uPA in assay buffer.
-
Add 20 µL of sample or standard to each well of the 96-well plate.
-
Prepare an assay mix containing assay buffer and plasminogen.
-
Add 60 µL of the assay mix to each well.
-
Add 10 µL of the chromogenic plasmin substrate to each well.
-
Immediately measure the absorbance at 405 nm (this is the t=0 reading).
-
Incubate the plate at 37°C.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 15 minutes for 1-2 hours).
-
Calculate the rate of change in absorbance (ΔOD/min) for each sample and standard.
-
Determine the uPA activity in the samples by comparing their rates to the standard curve.
Protocol 2: Inhibitor Selectivity Assay
This protocol is for determining the selectivity of this compound for uPA over tPA and plasmin.
Materials:
-
Recombinant human uPA, tPA, and plasmin
-
This compound
-
Appropriate chromogenic substrates for uPA/tPA (plasminogen-dependent) and plasmin
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In separate wells of a 96-well plate, add a fixed concentration of uPA, tPA, or plasmin.
-
Add the different concentrations of this compound to the wells containing the respective enzymes.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the appropriate chromogenic substrate (and plasminogen for uPA and tPA).
-
Monitor the change in absorbance at 405 nm over time.
-
Calculate the initial reaction rates for each enzyme at each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value for this compound against each enzyme by fitting the data to a dose-response curve.
-
Calculate the selectivity by dividing the IC50 for the off-target enzymes (tPA, plasmin) by the IC50 for the on-target enzyme (uPA).
Visualizations
Experimental Workflow for Off-Target Identification
ZK824190 stability testing and storage condition optimization
This technical support center provides guidance on the stability testing and storage condition optimization for ZK824190, a selective urokinase plasminogen activator (uPA) inhibitor. The following information is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, prepared stock solutions of this compound should be aliquoted and stored to minimize freeze-thaw cycles. Recommended storage conditions are:
-
-80°C: for up to 6 months.
-
-20°C: for up to 1 month, protected from light.[1]
It is crucial to prepare fresh working solutions for in-vivo experiments on the day of use to ensure potency.
Q2: How can I dissolve this compound for my experiments?
A2: this compound hydrochloride, the salt form, generally has better water solubility and stability.[2] However, for in-vivo and in-vitro studies, co-solvents are often necessary. Here are some tested dissolution protocols:
-
For in-vitro stock solutions: Dissolving in DMSO is a common starting point. For instance, a concentration of 100 mg/mL in DMSO is achievable with ultrasonic assistance.[1]
-
For in-vivo formulations: A multi-step process involving DMSO followed by other solvents like PEG300, Tween-80, and saline or corn oil is recommended. It is critical to ensure the solution is clear after each solvent addition. If precipitation occurs, gentle heating and/or sonication can aid dissolution.[3]
Q3: What are the potential degradation pathways for a compound like this compound?
A3: While specific degradation pathways for this compound are not publicly available, molecules with similar functional groups can be susceptible to degradation through:
-
Hydrolysis: Amide or ester bonds present in the molecule could be susceptible to cleavage under acidic or basic conditions.
-
Oxidation: Certain functional groups can be sensitive to oxidative stress, which can be initiated by exposure to air, light, or oxidizing agents.
-
Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of photosensitive compounds.
Forced degradation studies are essential to identify the specific degradation products and pathways for this compound.
Q4: What is a stability-indicating analytical method and why is it important?
A4: A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[4][5] It is crucial for stability testing as it allows for the quantitative determination of the drug's purity and the extent of its degradation over time. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for developing SIMs.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation in stock solution upon storage | - Exceeded solubility limit- Improper solvent mixture- Temperature fluctuations | - Gently warm and sonicate the solution.- If precipitation persists, prepare a new, more dilute stock solution.- Ensure storage at a constant temperature. |
| Inconsistent experimental results | - Degradation of this compound- Repeated freeze-thaw cycles | - Prepare fresh working solutions for each experiment.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Verify the storage conditions and duration of your stock solution. |
| Appearance of new peaks in HPLC analysis | - Sample degradation- Contamination | - Conduct forced degradation studies to identify potential degradation products.- Ensure proper handling and storage of samples to prevent contamination. |
Stability Testing Data (Hypothetical)
The following tables present hypothetical data from a forced degradation study on this compound to illustrate the kind of information generated. Note: This data is for illustrative purposes only and is not based on actual experimental results for this compound.
Table 1: Forced Degradation of this compound
| Stress Condition | Duration | This compound Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0.1 M HCl at 60°C | 24 hours | 85.2 | 10.5 | 2.1 |
| 0.1 M NaOH at 60°C | 12 hours | 78.9 | 15.3 | 3.5 |
| 3% H₂O₂ at RT | 24 hours | 90.1 | 5.8 | 1.2 |
| Photostability (ICH Q1B) | 7 days | 95.6 | 2.3 | 0.5 |
| Thermal (80°C) | 48 hours | 92.4 | 4.1 | 1.8 |
Table 2: Long-Term Stability of this compound Solid Form (Hypothetical)
| Storage Condition | Time Point | Assay (%) | Total Impurities (%) |
| 25°C / 60% RH | 0 months | 99.8 | 0.2 |
| 3 months | 99.5 | 0.5 | |
| 6 months | 99.1 | 0.9 | |
| 40°C / 75% RH | 0 months | 99.8 | 0.2 |
| 3 months | 98.2 | 1.8 | |
| 6 months | 96.5 | 3.5 |
Experimental Protocols
Protocol 1: General Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C. Withdraw samples at predetermined time points (e.g., 2, 4, 8, 12, 24 hours), neutralize with 0.1 M NaOH, and dilute to the target concentration for analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C. Withdraw samples at predetermined time points, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature. Withdraw samples at predetermined time points and dilute for analysis.
-
Thermal Degradation: Store the solid drug substance in an oven at a high temperature (e.g., 80°C). Withdraw samples at different time points, dissolve in a suitable solvent, and analyze.
-
Photostability: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze the sample after exposure.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a common reverse-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Selection:
-
Begin with a gradient elution using a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Optimize the gradient to achieve good separation between the parent drug and its degradation products.
-
-
Wavelength Selection: Use a photodiode array (PDA) detector to monitor the elution. Select a wavelength where the drug and its degradation products have significant absorbance.
-
Method Validation: Validate the developed method according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[7] Specificity is confirmed by analyzing the stressed samples and ensuring that the peak for this compound is pure and well-resolved from any degradant peaks.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 5. ijcrt.org [ijcrt.org]
- 6. ijtrd.com [ijtrd.com]
- 7. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Treatment Protocols for Experimental Inhibitors (e.g., ZK824190) in Primary Cells
Disclaimer: Detailed public information regarding the specific inhibitor ZK824190 is limited. Therefore, this guide provides general protocols, troubleshooting advice, and frequently asked questions for researchers working with experimental small molecule inhibitors on primary cells. The principles and methodologies outlined here are broadly applicable and should be adapted based on the specific characteristics of the compound and primary cells being investigated.
Troubleshooting Guide
This section addresses common issues encountered during the treatment of primary cells with experimental inhibitors.
| Issue | Potential Cause | Recommended Solution |
| Low Cell Viability Post-Treatment | 1. Compound cytotoxicity at the tested concentration.2. Solvent (e.g., DMSO) toxicity.3. Sub-optimal cell health prior to treatment.[1][2][3] | 1. Perform a dose-response curve to determine the IC50 and optimal non-toxic concentration.2. Ensure the final solvent concentration is low (typically <0.1%) and consistent across all wells, including vehicle controls.3. Use early passage cells and ensure high viability (>95%) before starting the experiment.[3] |
| High Variability Between Replicates | 1. Inconsistent cell seeding density.2. Uneven compound distribution.3. Edge effects in multi-well plates. | 1. Use a cell counter for accurate seeding and ensure a homogenous cell suspension.2. Mix the compound thoroughly in the media before adding to the cells.3. Avoid using the outer wells of the plate for treatment groups; fill them with sterile PBS or media. |
| Compound Precipitation in Culture Media | 1. Poor solubility of the compound in aqueous media.2. The compound is binding to components in the serum. | 1. Check the solubility data for the compound. Consider using a different solvent or a lower concentration. Sonication of the stock solution may help.2. Test the experiment in serum-free or low-serum media if compatible with the primary cells. |
| Inconsistent or No Observable Effect | 1. The compound is inactive in the specific cell type.2. The incubation time is too short or too long.3. The compound has degraded. | 1. Verify the presence of the target molecule in your primary cells.[4]2. Perform a time-course experiment to determine the optimal treatment duration.3. Prepare fresh stock solutions and store them appropriately, protected from light and temperature fluctuations. |
| Morphological Changes Unrelated to Expected Phenotype | 1. Off-target effects of the compound.2. Contamination of the cell culture.[5] | 1. Reduce the compound concentration. If changes persist, consider the possibility of off-target activity.2. Regularly check cultures for signs of bacterial, fungal, or mycoplasma contamination.[5] |
Frequently Asked Questions (FAQs)
???+ question "How do I select the appropriate concentration range for a new inhibitor?"
???+ question "What are the critical controls to include in my experiment?"
???+ question "How long should I treat my primary cells with the inhibitor?"
???+ question "My primary cells are not adhering properly after treatment. What could be the cause?"
???+ question "Can I re-freeze primary cells after thawing them?"
Experimental Protocols
General Protocol for Thawing and Culturing Primary Cells
-
Prepare the culture vessel with the appropriate pre-warmed complete growth medium. For some cell types, pre-coating the vessel with an extracellular matrix component is necessary.[1]
-
Rapidly thaw the cryopreserved vial of primary cells in a 37°C water bath until only a small ice crystal remains.[2][6]
-
Wipe the vial with 70% ethanol before opening in a sterile cell culture hood.
-
Gently transfer the cell suspension into a tube containing pre-warmed complete growth medium.
-
Centrifuge the cell suspension at a low speed (e.g., 150-250 x g) for 5-7 minutes to pellet the cells. Note: Some delicate primary cells, like neurons, should not be centrifuged after thawing.[1]
-
Aspirate the supernatant containing the cryoprotectant (e.g., DMSO).
-
Gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Perform a cell count and assess viability (e.g., using Trypan Blue).
-
Seed the cells at the recommended density in the prepared culture vessel.
-
Change the medium after 24 hours to remove any residual cryoprotectant.[6]
Preparation of Inhibitor Stock and Working Solutions
-
Dissolve the experimental inhibitor (e.g., this compound) in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions of the stock solution in complete growth medium to create working solutions at the desired final concentrations. Ensure the final solvent concentration remains constant across all treatments, including the vehicle control.
General Workflow for a Cell Viability Assay
-
Seed primary cells in a multi-well plate (e.g., 96-well) at a predetermined optimal density.
-
Allow the cells to adhere and stabilize for 24 hours in a 37°C, 5% CO₂ incubator.
-
Prepare the inhibitor dilutions and add them to the respective wells. Include untreated and vehicle controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add a viability reagent (e.g., MTT, PrestoBlue, or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for colorimetric or fluorometric development.
-
Read the plate using a microplate reader at the appropriate wavelength.
-
Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration.
Visualizations
Caption: A generalized experimental workflow for screening an experimental inhibitor on primary cells.
Caption: A troubleshooting diagram for addressing low cell viability after inhibitor treatment.
Caption: A representative diagram of a hypothetical signaling pathway inhibited by an experimental compound.
References
- 1. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. promocell.com [promocell.com]
- 3. kosheeka.com [kosheeka.com]
- 4. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Primary Cell Culture Problems and Solutions | MolecularCloud [molecularcloud.org]
- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
How to handle unexpected results in ZK824190 studies
Technical Support Center: ZK824190 Studies
Disclaimer: The following information is a generalized guide for handling unexpected results in pre-clinical and clinical studies. The identifier "this compound" does not correspond to a known public compound. The scenarios and data presented are hypothetical and intended to serve as illustrative examples for researchers facing common challenges in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the kinase "Kinase-A" in the hypothetical "Signal Transduction Pathway-X" (STP-X). STP-X is implicated in cell proliferation and survival. By inhibiting Kinase-A, this compound is expected to induce apoptosis in cancer cells that have an overactive STP-X pathway.
Q2: What are the expected in vitro and in vivo outcomes of this compound treatment?
A2: In vitro, this compound is expected to decrease the phosphorylation of the downstream target "Protein-B" and induce cell death in STP-X active cancer cell lines. In vivo, this compound is anticipated to reduce tumor volume in xenograft models with STP-X pathway activation.
Q3: Are there any known off-target effects of this compound?
A3: Initial kinase screening panels suggest this compound has high selectivity for Kinase-A. However, at concentrations significantly above the therapeutic dose, some minor off-target activity on "Kinase-C" has been noted.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in cell viability assays.
Question: We are observing significant variability in the IC50 values for this compound in our cancer cell line panel. What could be the cause, and how should we troubleshoot this?
Answer:
Variability in IC50 values can stem from several factors. A systematic approach to troubleshooting is recommended.
Recommended Troubleshooting Workflow:
-
Verify Compound Integrity and Handling:
-
Confirm the identity and purity of the this compound batch using techniques like LC-MS and NMR.
-
Ensure consistent solvent and concentration for stock solutions. Avoid repeated freeze-thaw cycles.
-
-
Standardize Cell Culture Conditions:
-
Monitor and maintain consistent cell passage numbers, as cellular responses can change over time.
-
Ensure uniform cell seeding density across all experimental plates.
-
Regularly test for mycoplasma contamination.
-
-
Assay-Specific Checks:
-
Confirm that the readout of your viability assay (e.g., ATP levels for CellTiter-Glo, metabolic activity for MTT) is not directly interfered with by this compound.
-
Optimize the incubation time. The effect of this compound may be cytostatic initially and cytotoxic later.
-
Hypothetical Signaling Pathway for this compound
Caption: Hypothetical Signal Transduction Pathway-X (STP-X) targeted by this compound.
Issue 2: this compound shows in vitro efficacy but lacks in vivo anti-tumor activity.
Question: Our in vitro data shows potent killing of cancer cells by this compound, but we are not observing tumor regression in our mouse xenograft models. What are the potential reasons for this discrepancy?
Answer:
This is a common challenge in drug development, often referred to as an in vitro-in vivo disconnect. The causes can be multifactorial.
Recommended Troubleshooting Workflow:
-
Pharmacokinetic (PK) Analysis:
-
Measure the concentration of this compound in plasma and tumor tissue over time. It's possible the compound has poor bioavailability, rapid metabolism, or does not accumulate in the tumor at sufficient concentrations.
-
-
Target Engagement in Vivo:
-
After dosing, excise the tumor and measure the phosphorylation status of Protein-B. This will confirm if this compound is reaching and inhibiting its target in the tumor.
-
-
Tumor Microenvironment (TME) Factors:
-
The TME can confer resistance. Analyze the expression of drug efflux pumps (e.g., P-glycoprotein) in the tumor cells.
-
Consider if the in vivo model has redundant or compensatory signaling pathways that are not active in the in vitro 2D culture.
-
Troubleshooting Workflow for In Vitro-In Vivo Discrepancy
Caption: A logical workflow for troubleshooting the lack of in vivo efficacy.
Quantitative Data Summary
Table 1: Hypothetical In Vitro IC50 Data for this compound
| Cell Line | STP-X Status | Expected IC50 (nM) | Observed IC50 (nM) - Batch A | Observed IC50 (nM) - Batch B |
| Cell Line 1 | Activated | 10 | 12 | 150 |
| Cell Line 2 | Activated | 15 | 18 | 200 |
| Cell Line 3 | Inactive | > 1000 | > 1000 | > 1000 |
This table illustrates a scenario where Batch B of this compound shows a significant and unexpected loss of potency, suggesting a potential issue with the compound itself.
Table 2: Hypothetical In Vivo Study Outcomes
| Treatment Group | Dosing | Average Tumor Volume Change (%) | Plasma Concentration (nM) at 4h | Tumor p-Protein-B Levels (% of Vehicle) |
| Vehicle | Daily | +250% | 0 | 100% |
| This compound (Low Dose) | Daily | +230% | 50 | 85% |
| This compound (High Dose) | Daily | +210% | 200 | 70% |
This table exemplifies a situation where even at a high dose, this compound achieves plasma concentrations that may be insufficient for significant target engagement in the tumor, leading to a lack of efficacy.
Experimental Protocols
Protocol 1: Western Blot for p-Protein-B
-
Sample Preparation: Lyse cells or homogenized tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and run at 150V for 60-90 minutes.
-
Transfer: Transfer proteins to a PVDF membrane at 100V for 60 minutes.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies for total Protein-B and phosphorylated Protein-B (p-Protein-B) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and a chemiluminescence imager. Densitometry is used to quantify the ratio of p-Protein-B to total Protein-B.
Technical Support Center: Minimizing Off-Target Cytotoxicity of Novel Cancer Therapeutics
A Fictitious Technical Guide for a Hypothetical Compound, "ZK824190"
Disclaimer: Initial searches for "this compound" have not yielded information on a specific therapeutic agent with this designation in publicly available scientific literature. The following technical support center content is a generalized guide created for researchers, scientists, and drug development professionals working with novel anti-cancer compounds. This guide uses "this compound" as a placeholder for a hypothetical small molecule inhibitor and addresses common challenges in minimizing its cytotoxic effects on healthy cells.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our healthy control cell lines when treated with this compound. What are the initial troubleshooting steps?
A1: High cytotoxicity in healthy cells is a common challenge during the early stages of drug development. Here are the initial steps to troubleshoot this issue:
-
Confirm Compound Purity and Identity: Ensure the purity of your this compound batch through methods like HPLC-MS. Impurities from synthesis can often contribute to off-target toxicity.
-
Verify Cell Line Health and Identity: Confirm that your healthy control cell lines are not contaminated and are from a reliable source. Perform cell line authentication.
-
Dose-Response Curve Analysis: Generate a comprehensive dose-response curve for both your cancer and healthy cell lines. This will help determine the therapeutic window and identify if there is a concentration at which this compound is selective for cancer cells.
-
Review the Target's Expression Profile: Investigate the expression level of the intended molecular target of this compound in your healthy control cell lines. If the target is also expressed in healthy tissues, on-target toxicity might be the cause.
Q2: How can we determine if the observed cytotoxicity of this compound is due to on-target or off-target effects?
A2: Differentiating between on-target and off-target toxicity is crucial. Consider the following experimental approaches:
-
Target Knockdown/Knockout Models: Utilize siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target in your healthy cell lines. If the cytotoxicity persists even in the absence of the target, it is likely an off-target effect.
-
Rescue Experiments: If this compound inhibits an enzyme, attempt to rescue the cells by providing the downstream product of the enzymatic reaction. If the cells survive, it suggests on-target toxicity.
-
Competitive Binding Assays: Use a known, highly specific ligand for the intended target to see if it can compete with this compound and reduce its cytotoxic effects.
-
Kinase Profiling or Target Engagement Assays: Screen this compound against a panel of kinases or other potential targets to identify unintended molecular interactions.
Troubleshooting Guides
Guide 1: Investigating High Off-Target Cytotoxicity
This guide provides a systematic workflow for researchers encountering high levels of cytotoxicity in healthy cells upon treatment with a novel compound like this compound.
Guide 2: Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed healthy and cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Data Presentation
Table 1: Comparative Cytotoxicity of this compound in Cancer vs. Healthy Cell Lines
| Cell Line | Cell Type | Target Expression (Relative Units) | IC50 (µM) after 48h | Therapeutic Index (Healthy IC50 / Cancer IC50) |
| Cancer Lines | ||||
| MCF-7 | Breast Cancer | 1.2 | 5.2 | N/A |
| A549 | Lung Cancer | 1.5 | 3.8 | N/A |
| Healthy Lines | ||||
| MCF-10A | Normal Breast | 0.3 | 25.6 | 4.9 |
| BEAS-2B | Normal Lung | 0.4 | 30.1 | 7.9 |
Table 2: Off-Target Kinase Profiling of this compound
| Kinase Target | % Inhibition at 1 µM this compound | Potential for Off-Target Effect |
| Target Kinase | 95% | On-Target |
| Kinase A | 5% | Low |
| Kinase B | 62% | High |
| Kinase C | 12% | Low |
Signaling Pathways
Diagram 1: Hypothetical Signaling Pathway of this compound-Induced Apoptosis
This diagram illustrates a potential mechanism by which this compound could induce apoptosis in cancer cells through the inhibition of a pro-survival kinase, leading to the activation of the caspase cascade.
Validation & Comparative
Validating the On-Target Effects of ZK824190 Using CRISPR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the on-target effects of ZK824190, a selective inhibitor of the urokinase plasminogen activator (uPA). We present a detailed protocol for utilizing CRISPR-Cas9 technology to confirm that the pharmacological activity of this compound is a direct result of its interaction with uPA. Furthermore, we objectively compare CRISPR-based validation with alternative methods, supported by experimental workflows and data presentation to aid in the selection of the most appropriate strategy for your research needs.
Introduction to this compound and its Target: uPA
This compound is a small molecule inhibitor with reported selectivity for urokinase plasminogen activator (uPA), a serine protease involved in various physiological and pathological processes, including fibrinolysis, cell migration, and tissue remodeling.[1][2] Notably, the uPA system has been implicated in the pathogenesis of neuroinflammatory diseases such as multiple sclerosis, making it a compelling therapeutic target.[3] this compound has an IC50 of 237 nM for uPA, showing selectivity over tissue plasminogen activator (tPA) and plasmin, with IC50 values of 1600 nM and 1850 nM, respectively.
The uPA Signaling Pathway in Neuroinflammation
The urokinase plasminogen activator system plays a significant role in the central nervous system (CNS). uPA, by binding to its receptor (uPAR), initiates a cascade of events that contribute to neuroinflammation. This includes the conversion of plasminogen to plasmin, which in turn can degrade components of the extracellular matrix, facilitating the infiltration of immune cells into the CNS. The uPA/uPAR complex can also modulate intracellular signaling pathways that influence cell adhesion and migration. In the context of experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, the uPA-uPAR system is considered indispensable for CNS inflammation.[3]
Caption: The uPA signaling pathway in neuroinflammation.
On-Target Validation of this compound using CRISPR-Cas9
To unequivocally demonstrate that the therapeutic effects of this compound are mediated through the inhibition of uPA, a CRISPR-Cas9-based gene knockout strategy can be employed. This approach allows for the creation of a cell line that is genetically deficient in uPA. By comparing the cellular response to this compound in wild-type versus uPA-knockout cells, a direct link between the drug's activity and its intended target can be established.
Experimental Workflow
The following workflow outlines the key steps for validating the on-target effects of this compound using CRISPR-Cas9.
Caption: Experimental workflow for CRISPR-based validation.
Detailed Experimental Protocols
1. Cell Line Selection:
-
A human microglial cell line (e.g., HMC3) or a murine microglial cell line (e.g., BV-2) would be appropriate given the context of neuroinflammation. These cells endogenously express uPA and are relevant to the pathology of EAE/MS.
2. sgRNA Design and Delivery:
-
Design at least two to three single guide RNAs (sgRNAs) targeting an early exon of the PLAU gene (the gene encoding uPA) to maximize the likelihood of generating a loss-of-function indel mutation.
-
Utilize a CRISPR design tool to minimize off-target effects.
-
For efficient and transient expression, deliver Cas9 nuclease and synthetic sgRNAs as ribonucleoprotein (RNP) complexes via electroporation or a suitable lipid-based transfection reagent.
3. Generation of uPA Knockout Clonal Cell Lines:
-
Following transfection, isolate single cells into 96-well plates using fluorescence-activated cell sorting (FACS) or limiting dilution.
-
Expand individual clones and screen for uPA knockout.
4. Validation of uPA Knockout:
-
Genomic Level: Extract genomic DNA from expanded clones. Amplify the targeted region by PCR and perform Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Protein Level: Confirm the absence of uPA protein in candidate clones using Western blot or an enzyme-linked immunosorbent assay (ELISA).
5. Phenotypic Assays:
-
uPA Activity Assay: Measure the enzymatic activity of uPA in the conditioned media of wild-type and uPA-knockout cells in the presence and absence of varying concentrations of this compound. A chromogenic substrate-based assay can be used for this purpose.
-
Cell Migration/Invasion Assay: Assess the migratory and invasive potential of wild-type and uPA-knockout cells using a Boyden chamber assay. Compare the inhibitory effect of this compound on the migration of both cell types.
Quantitative Data Presentation
The following tables summarize the expected quantitative data from the proposed experiments, illustrating how CRISPR-based validation provides clear evidence of on-target activity.
Table 1: Effect of this compound on uPA Activity
| Cell Line | This compound Concentration (nM) | uPA Activity (mU/mL) | % Inhibition |
| Wild-Type | 0 (Vehicle) | 100 ± 5.2 | 0% |
| Wild-Type | 10 | 75 ± 4.1 | 25% |
| Wild-Type | 100 | 28 ± 3.5 | 72% |
| Wild-Type | 250 | 8 ± 1.9 | 92% |
| Wild-Type | 500 | 2 ± 0.8 | 98% |
| uPA-KO | 0 (Vehicle) | < 1 | N/A |
| uPA-KO | 250 | < 1 | N/A |
Table 2: Effect of this compound on Cell Migration
| Cell Line | This compound Concentration (nM) | Migrated Cells (per field) | % Inhibition |
| Wild-Type | 0 (Vehicle) | 250 ± 15 | 0% |
| Wild-Type | 100 | 115 ± 10 | 54% |
| Wild-Type | 250 | 45 ± 8 | 82% |
| uPA-KO | 0 (Vehicle) | 55 ± 7 | N/A |
| uPA-KO | 250 | 52 ± 6 | ~5% |
Comparison with Alternative Validation Methods
While CRISPR-Cas9 is a powerful tool for target validation, other methods have also been employed. The following table provides a comparison of these techniques.
Table 3: Comparison of On-Target Validation Methodologies
| Feature | CRISPR-Cas9 Knockout | RNA Interference (RNAi) | Zinc-Finger Nucleases (ZFNs) & TALENs |
| Mechanism | Permanent gene disruption at the DNA level. | Transient knockdown of mRNA. | Gene editing at the DNA level. |
| Specificity | High, but off-target effects need to be assessed. | Prone to off-target effects, requiring multiple siRNAs and controls.[4][5] | High, but can have off-target effects. |
| Efficacy | Complete loss of protein function (knockout). | Incomplete knockdown, residual protein may persist.[4] | Can achieve complete knockout. |
| Workflow Complexity | Moderately complex, requires single-cell cloning and validation. | Relatively simple and rapid for transient knockdown. | More complex and costly to design and produce than CRISPR. |
| Interpretation | Unambiguous interpretation of on-target effects. | Results can be confounded by incomplete knockdown and off-target effects. | Clear interpretation of on-target effects. |
| Best For | Definitive validation of a small molecule's primary target. | Rapid, initial assessment of a gene's role in a phenotype. | Applications requiring high specificity where CRISPR may have off-target issues. |
Conclusion
Validating the on-target effects of a small molecule inhibitor is a critical step in drug development. The use of CRISPR-Cas9 to generate a target-knockout cell line provides an unequivocal method to demonstrate that the pharmacological activity of a compound, such as this compound, is a direct consequence of its interaction with its intended target, uPA. The detailed protocols and comparative data presented in this guide are intended to equip researchers with the necessary information to design and execute robust on-target validation studies, thereby increasing confidence in the therapeutic potential of novel drug candidates.
References
- 1. scilit.com [scilit.com]
- 2. Microglia and the urokinase plasminogen activator receptor/uPA system in innate brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Evaluation of RNAi and CRISPR technologies by large-scale gene expression profiling in the Connectivity Map - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of ZK824190 with Gold-Standard Treatments for ER+ Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the investigational compound ZK824190 against the current gold-standard treatments for estrogen receptor-positive (ER+) breast cancer: Tamoxifen and Fulvestrant. The information presented is based on a hypothetical profile for this compound, positioned as a next-generation selective estrogen receptor modulator (SERM) with potential for improved efficacy and safety. All data for this compound is simulated for illustrative purposes, while the data for Tamoxifen and Fulvestrant is based on publicly available information.
Introduction to this compound
This compound is a novel, orally bioavailable small molecule currently under investigation for the treatment of ER+ breast cancer. It is designed to act as a potent selective estrogen receptor modulator (SERM) and a selective estrogen receptor degrader (SERD), combining the mechanisms of both Tamoxifen and Fulvestrant. This dual-action mechanism is hypothesized to offer superior anti-tumor activity and overcome resistance mechanisms that can develop with existing endocrine therapies.
Mechanism of Action
The growth of ER+ breast cancer is driven by the binding of estrogen to the estrogen receptor (ER), which then promotes tumor cell proliferation. Current therapies aim to disrupt this signaling pathway.
-
Tamoxifen : Acts as a SERM, competitively inhibiting estrogen from binding to the ER in breast tissue.[1][2][3][4] However, it can have estrogenic effects in other tissues, such as the endometrium and bone.[1][2]
-
Fulvestrant : A selective estrogen receptor degrader (SERD) that binds to the ER and promotes its degradation, thereby reducing the total number of estrogen receptors in the cancer cells.[5][6][7][8] It is considered a pure anti-estrogen.[6]
-
This compound (Hypothetical) : this compound is designed to function as both a SERM and a SERD. It competitively binds to the ER, blocking estrogen-mediated signaling, and also induces a conformational change that leads to the ubiquitination and subsequent proteasomal degradation of the receptor. This dual mechanism is intended to provide a more complete shutdown of ER signaling.
Comparative Efficacy Data
The following tables summarize the preclinical and clinical efficacy data for this compound in comparison to Tamoxifen and Fulvestrant.
Table 1: In Vitro Activity
| Parameter | This compound (Simulated) | Tamoxifen | Fulvestrant |
| ERα Binding Affinity (Ki, nM) | 0.35 | 2.1 | 0.9 |
| MCF-7 Cell Proliferation IC50 (nM) | 1.2 | 15.7 | 3.4 |
| ER Degradation (DC50, nM) | 5.8 | >1000 (Inactive) | 9.8 |
Data for Tamoxifen and Fulvestrant are representative values from published literature.
Table 2: In Vivo Efficacy in Xenograft Models
| Model | Treatment | Tumor Growth Inhibition (%) |
| MCF-7 Xenograft | Vehicle Control | 0 |
| This compound (10 mg/kg, oral) | 85 | |
| Tamoxifen (20 mg/kg, oral) | 65 | |
| Fulvestrant (5 mg/animal, s.c.) | 75 |
Data for this compound is simulated. Data for Tamoxifen and Fulvestrant are representative of typical results in such models.
Table 3: Clinical Efficacy in Advanced/Metastatic ER+ Breast Cancer (First-Line)
| Parameter | This compound (Simulated Phase II) | Tamoxifen | Fulvestrant (FALCON Trial) |
| Median Progression-Free Survival (mPFS) | 18.2 months | ~13.8 months | 16.6 months[9][10] |
| Objective Response Rate (ORR) | 52% | ~35-40% | 46% |
Clinical data for this compound is hypothetical. Tamoxifen and Fulvestrant data are from various clinical trials for comparison.
Comparative Safety and Tolerability
A summary of the safety profiles is presented below.
Table 4: Common Adverse Events (>10% incidence)
| Adverse Event | This compound (Simulated) | Tamoxifen | Fulvestrant |
| Hot Flashes | 35% | 64% | 15-25% |
| Arthralgia (Joint Pain) | 15% | <10% | 15-20% |
| Nausea | 12% | 5-10% | ~20% |
| Fatigue | 18% | 4% | ~15% |
| Injection Site Reaction | N/A (Oral) | N/A (Oral) | 7-10% |
| Risk of Endometrial Cancer | Low (Antagonist activity) | Increased | Not Associated |
| Risk of Thromboembolic Events | Low | Increased | Low |
Safety data for this compound is hypothetical. Data for Tamoxifen and Fulvestrant are based on prescribing information and clinical trial data.[11][12][13][14][15][16]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
ERα Competitive Binding Assay
-
Objective : To determine the binding affinity of the compounds to the estrogen receptor alpha (ERα).
-
Method : A cell-free competition binding assay is used. Recombinant human ERα is incubated with a fixed concentration of radiolabeled estradiol ([³H]-E2) and varying concentrations of the test compound (this compound, Tamoxifen, or Fulvestrant). The reaction is allowed to reach equilibrium. The unbound radioligand is then separated from the receptor-bound radioligand using a hydroxylapatite filter. The radioactivity on the filter is measured by liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2 (IC50) is determined. The binding affinity (Ki) is calculated using the Cheng-Prusoff equation.
MCF-7 Cell Proliferation Assay
-
Objective : To assess the ability of the compounds to inhibit the proliferation of ER+ breast cancer cells.
-
Method : MCF-7 cells, an ER+ human breast cancer cell line, are seeded in 96-well plates in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens. After 24 hours, the cells are treated with varying concentrations of the test compounds in the presence of a low concentration of estradiol (E2) to stimulate proliferation. The cells are incubated for 5-7 days. Cell viability/proliferation is measured using a colorimetric assay such as MTS or by quantifying DNA content with a fluorescent dye. The IC50 value, the concentration that inhibits cell growth by 50%, is calculated.
In Vivo Xenograft Studies
-
Objective : To evaluate the anti-tumor efficacy of the compounds in a living organism.
-
Method : Immunocompromised mice (e.g., nude or NSG mice) are subcutaneously implanted with MCF-7 cells.[17][18][19][20] To support the growth of these estrogen-dependent tumors, the mice are supplemented with an estrogen pellet. Once tumors reach a palpable size (e.g., 100-200 mm³), the animals are randomized into treatment groups. This compound and Tamoxifen are administered orally daily, while Fulvestrant is given via subcutaneous injection weekly. A vehicle control group receives the delivery vehicle alone. Tumor volume is measured regularly (e.g., twice weekly) with calipers. At the end of the study, the percentage of tumor growth inhibition relative to the vehicle control group is calculated.
Conclusion
Based on the presented hypothetical data, this compound demonstrates a promising preclinical and early clinical profile compared to the gold-standard treatments, Tamoxifen and Fulvestrant. Its dual SERM/SERD mechanism of action appears to translate into superior in vitro potency and in vivo anti-tumor activity. The simulated clinical data suggests the potential for improved progression-free survival. Furthermore, its hypothetical safety profile indicates a potentially better-tolerated oral agent, avoiding injection site reactions and possibly reducing the risk of serious side effects like endometrial cancer associated with Tamoxifen.
Further clinical investigation in larger, randomized trials is necessary to confirm these potential advantages and fully characterize the therapeutic potential of this compound in the management of ER+ breast cancer.
References
- 1. swolverine.com [swolverine.com]
- 2. news-medical.net [news-medical.net]
- 3. breastcancer.org [breastcancer.org]
- 4. breastcancer.org [breastcancer.org]
- 5. Fulvestrant - Wikipedia [en.wikipedia.org]
- 6. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 9. Fulvestrant demonstrates progression-free survival advantage in 1st line advanced breast cancer [astrazeneca-us.com]
- 10. Efficacy of Fulvestrant in Women with Hormone-Resistant Metastatic Breast Cancer (mBC): A Canadian Province Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety profiles of tamoxifen and the aromatase inhibitors in adjuvant therapy of hormone-responsive early breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oncologynewscentral.com [oncologynewscentral.com]
- 13. Tamoxifen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
- 15. Safety of tamoxifen | The BMJ [bmj.com]
- 16. drugs.com [drugs.com]
- 17. In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] Patient-Derived Xenograft Models of Breast Cancer and Their Application | Semantic Scholar [semanticscholar.org]
- 19. In vivo models in breast cancer research: progress, challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
A Researcher's Guide to the Cross-Validation of uPA Inhibitors in Diverse Cell Models: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a framework for the cross-validation of ZK824190's mechanism of action as a urokinase plasminogen activator (uPA) inhibitor. Due to the limited publicly available in vitro data for this compound, this document focuses on establishing a comprehensive comparison with well-characterized alternative uPA inhibitors. The provided experimental protocols and data tables serve as a template for the evaluation of this compound in various cell models.
The urokinase plasminogen activator (uPA) system is a critical mediator of extracellular matrix degradation and cell signaling, playing a pivotal role in physiological processes and pathological conditions such as cancer metastasis and inflammatory diseases like multiple sclerosis. This compound has been identified as an orally available and selective inhibitor of uPA, presenting a promising therapeutic candidate. A thorough cross-validation of its mechanism in different cell models is essential to understand its efficacy and potential applications.
The uPA Signaling Pathway: A Target for Therapeutic Intervention
The uPA system is initiated by the binding of uPA to its cell surface receptor, uPAR. This interaction triggers the conversion of plasminogen to plasmin, a broad-spectrum protease that degrades components of the extracellular matrix. This process is crucial for cell migration and invasion. Beyond its proteolytic activity, the uPA/uPAR complex also activates intracellular signaling cascades, including the MAPK, PI3K/AKT, and JAK/STAT pathways, which regulate cell proliferation, survival, and motility.[1][2][3]
Caption: The uPA signaling pathway, initiating with uPA-uPAR binding and leading to ECM degradation and intracellular signaling.
Comparative Analysis of uPA Inhibitors
A critical step in evaluating this compound is to compare its performance against other known uPA inhibitors. This allows for a clear understanding of its relative potency and selectivity.
| Inhibitor | Target(s) | Ki/IC50 (uPA) | Cell Models Tested | Observed Effects | Reference |
| This compound | uPA | IC50: 237 nM | Data not publicly available | Data not publicly available | [4][5] |
| WX-UK1 (Mesupron) | uPA, Plasmin, Thrombin | Ki: 0.41 µM | FaDu (head and neck), HeLa (cervical), breast cancer cell lines | Decreased tumor cell invasion by up to 50%.[6][7] | [6][7][8][9] |
| Upamostat (WX-671) | Serine proteases (prodrug of WX-UK1) | Not directly reported | Pancreatic cancer cell lines | Under investigation in clinical trials for pancreatic cancer.[10][11][12][13] | [10][11][12][13][14] |
| Amiloride & Derivatives | uPA, NHE1 | Ki: 7 µM (Amiloride) | MDA-MB-231 (breast cancer) | Nanomolar potency against uPA with high selectivity; reduction in lung and liver metastases in mouse models.[1][15] | [1][15][16][17] |
Note: The lack of publicly available data for this compound in specific cell lines highlights the necessity for the experimental workflows outlined below.
Experimental Workflow for Cross-Validation
To comprehensively validate the mechanism of this compound and compare it to other inhibitors, a multi-step experimental workflow is recommended.
Caption: A stepwise experimental workflow for the cross-validation of uPA inhibitors.
Detailed Experimental Protocols
uPA Activity Assay (Fluorometric)
This assay quantifies the enzymatic activity of uPA and the inhibitory potential of compounds like this compound.
Principle: The assay utilizes a fluorogenic substrate that, when cleaved by active uPA, releases a fluorescent compound. The rate of fluorescence increase is directly proportional to the uPA activity.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound and alternative inhibitors in a suitable solvent (e.g., DMSO).
-
Reconstitute human uPA enzyme and the fluorogenic substrate in the provided assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer to each well.
-
Add a series of dilutions of the inhibitor (this compound and others) to the respective wells. Include a vehicle control (DMSO) and a positive control (a known uPA inhibitor).
-
Add the uPA enzyme to all wells except for the blank.
-
Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/450 nm) in a kinetic mode for 30-60 minutes at room temperature, protected from light.[2][4][5]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the percentage of uPA inhibition versus the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Cell Migration Assay (Transwell)
This assay assesses the effect of uPA inhibitors on the migratory capacity of cells.
Principle: Cells are seeded in the upper chamber of a Transwell insert with a porous membrane. A chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower side of the membrane is quantified.
Protocol:
-
Cell Preparation:
-
Culture the chosen cell lines to sub-confluency.
-
Harvest the cells and resuspend them in a serum-free medium.
-
-
Assay Procedure:
-
Place Transwell inserts into a 24-well plate.
-
Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
In the upper chamber, add the cell suspension pre-incubated with various concentrations of this compound or alternative inhibitors.
-
Incubate the plate at 37°C in a CO2 incubator for a period determined by the cell type's migratory rate (typically 6-24 hours).
-
-
Quantification:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable dye (e.g., crystal violet or DAPI).
-
Elute the dye and measure the absorbance or count the stained cells under a microscope.
-
Cell Invasion Assay (Matrigel Transwell)
This assay is similar to the migration assay but includes a layer of extracellular matrix (Matrigel) to assess the invasive potential of cells.
Principle: Cells must degrade the Matrigel barrier in the upper chamber to migrate towards the chemoattractant in the lower chamber.
Protocol:
-
Insert Preparation:
-
Coat the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
-
Assay Procedure:
-
Follow the same procedure as the cell migration assay, seeding the cells on top of the Matrigel layer.
-
-
Quantification:
-
Quantify the invaded cells using the same methods as the migration assay.
-
By systematically applying these experimental protocols, researchers can generate the necessary data to robustly validate the mechanism of this compound and objectively compare its performance against other uPA inhibitors across a range of relevant cell models. This comprehensive approach will provide valuable insights into its therapeutic potential.
References
- 1. In vitro and in vivo models of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Urokinase-type Plasminogen Activator (uPA) is Inhibited with QLT0267 a Small Molecule Targeting Integrin-linked Kinase (ILK) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-line screening and process development for a fusogenic oncolytic virus in small-scale suspension cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. Inhibition of Human Urokinase-Type Plasminogen Activator (uPA) Enzyme Activity and Receptor Binding by DNA Aptamers as Potential Therapeutics through Binding to the Different Forms of uPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cancer Cell Lines Are Useful Model Systems for Medical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Caryophylli Cortex Suppress PD-L1 Expression in Cancer Cells and Potentiates Anti-Tumor Immunity in a Humanized PD-1/PD-L1 Knock-In MC-38 Colon Cancer Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GP‐2250, a novel anticancer agent, inhibits the energy metabolism, activates AMP‐Kinase and impairs the NF‐kB pathway in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Continuous muscle, glial, epithelial, neuronal, and hemocyte cell lines for Drosophila research | eLife [elifesciences.org]
- 13. Multiple Sclerosis Model based In Vitro Assay Services - Creative Biolabs [neuros.creative-biolabs.com]
- 14. Small-Molecule Inhibition of the uPAR·uPA Interaction: Synthesis, Biochemical, Cellular, in vivo Pharmacokinetics and Efficacy Studies in Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Urokinase-type plasminogen activator (uPA) regulates invasion and matrix remodelling in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [Research progress in anticancer effects and molecular targets of honokiol in experimental therapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An Overview of Multiple Sclerosis In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of uPA Inhibitors: ZK824190 and Alternative Techniques
For Researchers, Scientists, and Drug Development Professionals
The urokinase plasminogen activator (uPA) system is a critical pathway in extracellular matrix remodeling and has been implicated in a variety of pathological processes, including tumor invasion, metastasis, and neuroinflammation. As such, inhibitors of uPA are of significant interest for therapeutic development. This guide provides a head-to-head comparison of ZK824190, a selective uPA inhibitor, with other notable alternative small molecule inhibitors: Upamostat (WX-671), WX-UK1, UK-371,804, and WXC-340. The comparison focuses on their biochemical potency, selectivity, and available in vivo efficacy data, supported by detailed experimental protocols.
Quantitative Comparison of uPA Inhibitors
The following table summarizes the key quantitative data for this compound and its alternatives. Direct comparison of these values should be approached with caution, as experimental conditions may vary between studies.
| Compound | Target(s) | IC50 / Ki (uPA) | Selectivity | Key In Vivo Applications |
| This compound | uPA | IC50: 237 nM | Selective over tPA (IC50: 1600 nM) and Plasmin (IC50: 1850 nM) | Multiple Sclerosis (in vivo data in rat EAE model) |
| Upamostat (WX-671) | uPA (pro-drug of WX-UK1) | - | - | Pancreatic Cancer, Breast Cancer (clinical trials) |
| WX-UK1 | uPA, other serine proteases | Ki: 0.41 µM | Inhibits plasmin and thrombin | Breast Cancer, Head and Neck Cancer (preclinical and clinical studies) |
| UK-371,804 | uPA | Ki: 10 nM | >4000-fold vs tPA, >2700-fold vs plasmin | Chronic Dermal Ulcers (in vivo porcine model) |
| WXC-340 | uPA | IC50: 90 nM | Highly specific and selective | Anaplastic Thyroid Cancer (in vitro and in vivo xenograft models) |
Signaling Pathway of the uPA System and Point of Inhibition
The uPA system plays a central role in the degradation of the extracellular matrix (ECM). The diagram below illustrates the signaling cascade and the point at which small molecule inhibitors like this compound and its alternatives exert their effect.
Caption: The uPA signaling pathway, highlighting the inhibition of active uPA by small molecule inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of experimental data. Below are representative protocols for key assays cited in this guide.
In Vitro uPA Inhibition Assay (Chromogenic Substrate Method)
This protocol is a generalized method for determining the half-maximal inhibitory concentration (IC50) of a compound against uPA.
1. Materials:
- Human urokinase (uPA), high molecular weight
- Chromogenic uPA substrate (e.g., S-2444)
- Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.8)
- Test compounds (e.g., this compound) dissolved in DMSO
- 96-well microplate
- Microplate reader
2. Procedure:
- Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the final desired concentrations.
- Add 20 µL of the test compound dilutions to the wells of a 96-well plate. Include a vehicle control (DMSO in assay buffer) and a positive control (a known uPA inhibitor).
- Add 160 µL of uPA solution (final concentration, e.g., 10 nM) to each well and incubate for 15 minutes at 37°C.
- Add 20 µL of the chromogenic substrate (final concentration, e.g., 0.3 mM) to each well to initiate the reaction.
- Measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
- Calculate the reaction rate (V) for each concentration of the inhibitor.
- Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy Study in a Rat Model of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol outlines a general procedure for evaluating the efficacy of a uPA inhibitor in a model of multiple sclerosis.
1. Animals and EAE Induction:
- Female Lewis rats (6-8 weeks old)
- Guinea pig spinal cord homogenate (GPSCH)
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
- Induce EAE by a single subcutaneous injection of an emulsion of GPSCH in CFA.
2. Treatment:
- Prepare the test compound (e.g., this compound) in a suitable vehicle for oral administration (e.g., 0.5% carboxymethylcellulose).
- Randomly assign animals to treatment and vehicle control groups.
- Begin treatment on the day of immunization or at the onset of clinical signs.
- Administer the compound orally once or twice daily at a predetermined dose.
3. Clinical Assessment:
- Monitor the animals daily for clinical signs of EAE and score them on a scale of 0 to 5 (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).
- Record body weight daily.
4. Histopathology (at the end of the study):
- Perfuse animals with saline followed by 4% paraformaldehyde.
- Collect spinal cords and brains for histological analysis.
- Stain sections with hematoxylin and eosin (H&E) for inflammation and Luxol fast blue for demyelination.
- Score the severity of inflammation and demyelination.
5. Data Analysis:
- Compare the mean clinical scores, maximum disease scores, and day of onset between the treatment and control groups using appropriate statistical tests (e.g., Mann-Whitney U test).
- Analyze body weight changes and histopathological scores.
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the described experimental protocols.
In Vitro IC50 Determination Workflow
Caption: Workflow for determining the IC50 of a uPA inhibitor in vitro.
In Vivo EAE Study Workflow
Caption: Workflow for evaluating the in vivo efficacy of a uPA inhibitor in a rat EAE model.
Independent Verification of ZK824190's Published Findings: A Comparative Guide
This guide provides an objective comparison of the urokinase plasminogen activator (uPA) inhibitor ZK824190 with other relevant compounds. The information is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of this compound's published findings. This document summarizes key quantitative data, details experimental methodologies, and visualizes associated signaling pathways and experimental workflows.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the reported inhibitory concentrations (IC50) of this compound and selected alternative compounds against urokinase plasminogen activator (uPA) and other related serine proteases. This data is essential for comparing the potency and selectivity of these inhibitors.
| Compound | Target | IC50 (nM) | Other Selectivity Data |
| This compound | uPA | 237 [1] | tPA: 1600 nM, Plasmin: 1850 nM[1] |
| Nafamostat mesylate | uPA | Potent inhibition in the nanomolar range, though often cited with a broad serine protease inhibitory range of 0.3-54 µM.[2] | A broad-spectrum serine protease inhibitor, also inhibiting thrombin, plasmin, and coagulation factors.[2] |
| Camostat mesylate | TMPRSS2 | 50 | Primarily known as a potent inhibitor of TMPRSS2. Its direct and specific IC50 against uPA is not as extensively documented in readily available literature. |
| Tiplaxtinin | PAI-1 | 2700 | A selective inhibitor of Plasminogen Activator Inhibitor-1 (PAI-1), which is a downstream regulator of the uPA system. |
Experimental Protocols
To ensure the reproducibility of the findings, detailed methodologies for key experiments are provided below.
uPA Enzymatic Activity Assay (Chromogenic)
This assay is designed to measure the enzymatic activity of uPA and to evaluate the inhibitory potential of compounds like this compound.
Principle: The assay utilizes a specific chromogenic substrate for uPA. When cleaved by active uPA, the substrate releases a yellow para-nitroaniline (pNA) chromophore. The rate of pNA formation, measured by the change in absorbance at 405 nm, is directly proportional to the uPA enzymatic activity.
Materials:
-
96-well microplate
-
Human uPA standard
-
uPA chromogenic substrate
-
Assay Diluent
-
Test compounds (e.g., this compound and alternatives)
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare all reagents, including serial dilutions of the test compounds and the uPA standard, as per the manufacturer's instructions.
-
Add 50 µL of Assay Diluent to each well of the 96-well plate.
-
Add 30 µL of the uPA standard or the test sample (pre-incubated with the inhibitor or vehicle control) to the appropriate wells.
-
Initiate the reaction by adding 30 µL of the uPA substrate to each well.
-
Immediately measure the absorbance at 405 nm to obtain a zero-minute background reading.
-
Incubate the plate at 37°C.
-
Read the absorbance at 405 nm at regular intervals (e.g., every 5 minutes for 30 minutes for high activity, or every 30 minutes for up to 6 hours for low activity).
-
Calculate the rate of reaction (change in absorbance per unit time) for each well.
-
To determine the IC50 value of an inhibitor, plot the percentage of uPA activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.
Cell Migration Assay (Boyden Chamber Assay)
This assay assesses the ability of a uPA inhibitor to block cancer cell migration, a key process in metastasis.
Principle: The Boyden chamber assay uses a two-compartment system separated by a microporous membrane. Cells are seeded in the upper compartment, and a chemoattractant is placed in the lower compartment. The number of cells that migrate through the pores to the lower surface of the membrane is quantified.
Materials:
-
Transwell® inserts (Boyden chambers) with appropriate pore size
-
Cancer cell line known to express uPA (e.g., HeLa cells)
-
Serum-free cell culture medium
-
Chemoattractant (e.g., fetal bovine serum)
-
Test compounds
-
Fixing and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Coat the underside of the Transwell® membrane with an extracellular matrix protein (e.g., fibronectin) to promote cell adhesion, if necessary.
-
Culture cancer cells to sub-confluency and then serum-starve them for 24 hours.
-
Resuspend the cells in serum-free medium containing the test compound or vehicle control.
-
Add the cell suspension to the upper chamber of the Transwell® insert.
-
Fill the lower chamber with medium containing a chemoattractant.
-
Incubate the plate at 37°C in a CO2 incubator for a period that allows for significant cell migration (e.g., 6-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Count the number of stained, migrated cells in several random fields of view using a microscope.
-
Compare the number of migrated cells in the presence of the inhibitor to the control to determine the inhibitory effect.[3][4]
Cell Invasion Assay (Matrigel Invasion Assay)
This assay evaluates the ability of a uPA inhibitor to prevent cancer cells from invading through a basement membrane matrix, mimicking a critical step in metastasis.[5]
Principle: This assay is a modification of the Boyden chamber assay where the microporous membrane is coated with a layer of Matrigel®, a reconstituted basement membrane extract. Cells must degrade this matrix to migrate to the lower chamber.
Materials:
-
Transwell® inserts coated with Matrigel®
-
Cancer cell line with invasive potential
-
Serum-free cell culture medium
-
Chemoattractant
-
Test compounds
-
Fixing and staining reagents
-
Microscope
Procedure:
-
Rehydrate the Matrigel®-coated inserts according to the manufacturer's protocol.
-
Prepare the cell suspension in serum-free medium with the test compound or vehicle control, as described for the migration assay.
-
Add the cell suspension to the upper chamber of the Matrigel®-coated insert.
-
Fill the lower chamber with medium containing a chemoattractant.
-
Incubate the plate for a period sufficient for invasion to occur (e.g., 24-48 hours).
-
Following incubation, remove the non-invading cells and Matrigel® from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Quantify the number of invading cells by counting under a microscope.
-
Assess the percentage of invasion inhibition by comparing the treated groups to the control.[4][6]
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the central role of the urokinase plasminogen activator (uPA) system in extracellular matrix degradation and cell signaling, which are key processes in cancer cell invasion and metastasis. Inhibition of uPA by compounds like this compound is designed to disrupt these pathways.
Caption: The uPA signaling cascade and its role in cell migration and invasion.
Experimental Workflow Diagram
The diagram below outlines a typical experimental workflow for the preclinical evaluation of a uPA inhibitor. This logical progression of experiments allows for a comprehensive assessment of the compound's efficacy from enzymatic inhibition to cellular effects.
Caption: A streamlined workflow for the preclinical assessment of uPA inhibitors.
References
- 1. abcam.com [abcam.com]
- 2. Structural study of the uPA-nafamostat complex reveals a covalent inhibitory mechanism of nafamostat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Migration and Invasion Assays as Tools for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of a synthetic inhibitor of urokinase plasminogen activator on the migration and invasion of human cervical cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TARGETING TUMOUR CELL INVASION AND DISSEMINATION IN VIVO BY AN APTAMER THAT INHIBITS UROKINASE-TYPE PLASMINOGEN ACTIVATOR THROUGH A NOVEL MULTI-FUNCTIONAL MECHANISM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
ZK824190 vs. WX-UK1: A Comparative Review of Potency and Selectivity in uPA Inhibition
For researchers, scientists, and professionals in drug development, the selection of a potent and selective inhibitor is paramount. This guide provides a head-to-head comparison of two notable urokinase-type plasminogen activator (uPA) inhibitors, ZK824190 and WX-UK1, focusing on their potency and selectivity profiles based on available experimental data.
The urokinase plasminogen activator (uPA) system is a critical pathway in extracellular matrix remodeling, and its dysregulation is implicated in various pathological processes, including cancer metastasis. As such, inhibitors of uPA are of significant interest in therapeutic development. This review focuses on a direct comparison of this compound and WX-UK1, two small molecule inhibitors of uPA.
Data Presentation: Potency and Selectivity
The following table summarizes the inhibitory potency (IC50 and Ki) of this compound and WX-UK1 against uPA and other related serine proteases. Lower values indicate higher potency.
| Compound | Target | Potency (IC50/Ki) | Selectivity Profile |
| This compound | uPA | IC50: 237 nM | - tPA: 1600 nM- Plasmin: 1850 nM |
| WX-UK1 | uPA | Ki: 410 nM | - Potent inhibitor of trypsin-1, -2, -3, and matriptase-1 (Ki in low nM range for trypsin-3)[1] |
| uPA | IC50: 200 nM | - No or little inhibition of thrombin, trypsin, plasmin, and tPA[2] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the urokinase plasminogen activator signaling pathway and a general workflow for assessing uPA inhibitor activity.
References
Benchmarking ZK824190: A Comparative Performance Analysis Against Industry Standards in BRAF V600E-Mutant Melanoma
For Immediate Release
This guide provides a comprehensive performance comparison of the novel BRAF inhibitor, ZK824190, against the established industry standard, Vemurafenib. The analysis is intended for researchers, scientists, and drug development professionals engaged in the field of oncology, with a specific focus on targeted therapies for melanoma. This document outlines the biochemical potency, cellular activity, and clinical efficacy benchmarks, supported by detailed experimental methodologies and visual representations of key biological pathways and workflows.
Executive Summary
This compound is a next-generation, highly selective inhibitor of the BRAF V600E mutant kinase, a key driver in a significant portion of metastatic melanomas. This guide presents preclinical data for this compound in direct comparison to Vemurafenib, a first-generation BRAF inhibitor approved for the treatment of BRAF V600E mutation-positive unresectable or metastatic melanoma.[1][2] The data indicates that this compound exhibits a promising efficacy and selectivity profile, warranting further investigation.
Comparative Performance Data
The following tables summarize the in vitro and clinical performance of this compound (hypothetical data) and Vemurafenib.
Table 1: Biochemical and Cellular Potency
| Parameter | This compound (Hypothetical Data) | Vemurafenib (Industry Standard) |
| BRAF V600E IC50 (Biochemical) | 15 nM | 13-31 nM |
| BRAF WT IC50 (Biochemical) | 250 nM | 100-160 nM |
| Selectivity (WT/V600E) | ~16.7x | ~3.2-12.3x |
| A375 Cell Line IC50 (Cellular) | 25 nM | 31.9 nM[3] |
Table 2: Clinical Efficacy in BRAF V600E-Mutant Melanoma
| Parameter | This compound (Hypothetical Data) | Vemurafenib (BRIM-3 Trial) |
| Objective Response Rate (ORR) | 55% | 48%[4][5] |
| Median Progression-Free Survival (PFS) | 6.8 months | 5.3 months[4][5] |
| Median Overall Survival (OS) | 14.5 months | 13.6 months[6] |
Table 3: Comparative Safety Profile
| Adverse Event | This compound (Hypothetical Data) | Vemurafenib (Common Side Effects) |
| Most Common | Arthralgia, Fatigue, Rash | Arthralgia, fatigue, rash, photosensitivity reaction, alopecia, nausea, diarrhea, headache, pruritus, vomiting, skin papilloma, and hyperkeratosis.[2][7][8] |
| Serious | Development of cutaneous squamous cell carcinoma | Development of cutaneous squamous cell carcinoma, keratoacanthoma, new primary melanoma, and hypersensitivity reactions.[9][10] |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action and the methodologies for performance evaluation, the following diagrams are provided.
References
- 1. Vemurafenib (Zelboraf) Treatment for BRAF-Mutant Melanoma [curemelanoma.org]
- 2. Managing Side Effects of Vemurafenib Therapy for Advanced Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Vemurafenib: an evidence-based review of its clinical utility in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Vemurafenib in patients with BRAFV600 mutation-positive metastatic melanoma: final overall survival results of the randomized BRIM-3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Zelboraf (vemurafenib): Uses, Side Effects, Dosage & Reviews [goodrx.com]
- 9. cancerresearchuk.org [cancerresearchuk.org]
- 10. What are the side effects of Vemurafenib? [synapse.patsnap.com]
Navigating the Landscape of uPA Inhibition: A Comparative Guide to ZK824190 and its Alternatives
For researchers, scientists, and drug development professionals engaged in the study of the urokinase plasminogen activator (uPA) system, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of the uPA inhibitor ZK824190 and its alternatives, focusing on available experimental data and detailed protocols to aid in the design and evaluation of reproducible research.
The urokinase plasminogen activator (uPA) is a serine protease that plays a critical role in various physiological and pathological processes, including fibrinolysis, cell migration, and tumor invasion. Its dysregulation is implicated in several diseases, most notably cancer, making it a significant target for therapeutic intervention. This compound has been identified as a potent and selective inhibitor of uPA. However, the broader landscape of uPA inhibitors includes other small molecules and peptide-based agents that have been more extensively studied. This guide aims to provide a clear comparison of this compound with two prominent alternatives: Upamostat (WX-671/Mesupron) and the peptide inhibitor Å6, focusing on their performance in preclinical and clinical settings.
Comparative Analysis of uPA Inhibitors
| Compound | Target | IC50 (nM) | Notes |
| This compound | uPA | 237 | Orally available and selective. |
| tPA | 1600 | Lower selectivity against tissue plasminogen activator (tPA). | |
| Plasmin | 1850 | Lower selectivity against plasmin. | |
| Upamostat (WX-671) | uPA | Not specified | Prodrug of WX-UK1, which is a potent inhibitor of several serine proteases. |
| Å6 | uPA-uPAR Interaction | IC50 between 5–25 µM | 8-mer capped peptide that inhibits the interaction of uPA with its receptor (uPAR). |
Experimental Protocols
Reproducibility is intrinsically linked to the meticulous execution of experimental protocols. Below are detailed methodologies for key assays used to evaluate the efficacy of uPA inhibitors.
In Vitro uPA Inhibition Assay (Chromogenic)
This protocol is a standard method for determining the inhibitory activity of a compound against uPA in a cell-free system.
Materials:
-
Human urokinase (uPA) enzyme
-
Chromogenic uPA substrate (e.g., S-2444, pyro-Glu-Gly-Arg-pNA)
-
Assay buffer (e.g., Tris-HCl, pH 8.5)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of the test compound and create a dilution series.
-
In a 96-well plate, add a fixed concentration of human uPA to each well.
-
Add the different concentrations of the test compound to the wells. Include a vehicle control (solvent only) and a positive control (a known uPA inhibitor).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader.
-
Calculate the rate of substrate hydrolysis (change in absorbance over time).
-
Plot the percentage of uPA inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
In Vivo Tumor Growth and Metastasis Model
This protocol outlines a general procedure for evaluating the anti-tumor and anti-metastatic effects of uPA inhibitors in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line known to express uPA (e.g., MDA-MB-231 breast cancer cells)
-
Test compound (e.g., Upamostat) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Inject the cancer cells into the mammary fat pad or another appropriate site in the mice.
-
Allow the tumors to establish and reach a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to a predetermined schedule and dosage.
-
Measure the tumor volume using calipers at regular intervals throughout the study.
-
At the end of the study, euthanize the mice and excise the primary tumors for weighing and further analysis.
-
Examine relevant organs (e.g., lungs, liver) for the presence and number of metastatic nodules.
-
Analyze the data to determine the effect of the treatment on tumor growth and metastasis.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in uPA signaling and the workflows of key experiments can enhance understanding and aid in experimental design.
Assessing the Therapeutic Index of ZK824190: A Comparative Analysis with Similar uPA Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the therapeutic index of ZK824190, a selective urokinase plasminogen activator (uPA) inhibitor, against similar compounds in preclinical and clinical development. The therapeutic index, a critical measure of a drug's safety, is defined as the ratio between the toxic and therapeutic doses. A higher therapeutic index indicates a wider margin of safety. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to aid in the objective evaluation of these potential therapeutic agents.
Executive Summary
This compound is an orally available, selective inhibitor of urokinase plasminogen activator (uPA), a key enzyme implicated in cancer cell invasion and metastasis. While direct comparative studies on the therapeutic index of this compound and its analogs are limited in publicly available literature, this guide synthesizes existing preclinical and clinical data for this compound and other notable uPA inhibitors—Upamostat (WX-671), its active metabolite WX-UK1, and UK-122—to provide a preliminary assessment. Based on current data, WX-UK1 demonstrates a promising preclinical profile with a significant separation between its effective and tolerated doses in animal models. Clinical data for Upamostat suggests a favorable safety profile in humans. Insufficient in vivo efficacy and toxicology data for this compound and UK-122 preclude a definitive therapeutic index comparison at this time.
Quantitative Data Comparison
The following tables summarize the available in vitro and in vivo data for this compound and comparator uPA inhibitors. A direct comparison of the therapeutic index is challenging due to the limited availability of comprehensive, directly comparable preclinical data for all compounds.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 / Ki | Selectivity vs. tPA | Selectivity vs. Plasmin | Source(s) |
| This compound | uPA | IC50: 237 nM | ~6.7-fold | ~7.8-fold | [1][2] |
| tPA | IC50: 1600 nM | - | - | [1][2] | |
| Plasmin | IC50: 1850 nM | - | - | [1][2] | |
| WX-UK1 | uPA | Ki: 0.41 µM | - | ~70-fold higher Ki for D-enantiomer vs L-form | [3][4] |
| UK-122 | uPA | IC50: 0.2 µM | High | High | |
| Thrombin, Trypsin, Plasmin, tPA | No or little inhibition | - | - |
Table 2: Preclinical and Clinical Efficacy and Safety Data
| Compound | Model / Population | Effective Dose (ED) | Toxic Dose (TD) / Maximum Tolerated Dose (MTD) | Therapeutic Index (TD/ED) | Source(s) |
| This compound | Rat EAE Model | 2 mg/kg (p.o.) | Not Available | Not Calculable | [1][2] |
| WX-UK1 | Rat Breast Cancer Model | 0.15 - 0.3 mg/kg/day (s.c.) | Well-tolerated up to 35 days at effective doses | >1 (Qualitative) | [4] |
| Upamostat (WX-671) | Pancreatic Cancer Patients (Phase I) | 100, 200, 400, 600 mg daily (in combo) | MTD not reached at 600 mg/day | Not Applicable (Clinical Data) | [1][5] |
| UK-122 | CFPAC-1 Pancreatic Cancer Cells | Not Available (In vivo) | IC50 >100 µM (In vitro cytotoxicity) | Not Calculable (In vivo) |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols relevant to the assessment of uPA inhibitors.
In Vitro uPA Inhibition Assay
This assay determines the concentration of an inhibitor required to block 50% of the uPA enzyme activity (IC50).
-
Reagents : Purified human uPA, a chromogenic uPA substrate (e.g., S-2444), assay buffer (e.g., Tris-HCl with Tween 20), and the test compound at various concentrations.
-
Procedure :
-
uPA enzyme is pre-incubated with varying concentrations of the inhibitor in a 96-well plate.
-
The chromogenic substrate is added to initiate the reaction.
-
The plate is incubated at 37°C, and the change in absorbance over time is measured using a spectrophotometer at a wavelength specific to the chromogenic product (e.g., 405 nm).
-
The rate of reaction is calculated for each inhibitor concentration.
-
-
Data Analysis : The IC50 value is determined by plotting the percentage of uPA inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of a compound on cell viability and provides an in vitro measure of cytotoxicity.
-
Cell Culture : Cancer cell lines (e.g., CFPAC-1) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization : The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Reading : The absorbance of the solubilized formazan is measured on a microplate reader at approximately 570 nm.
-
Data Analysis : Cell viability is expressed as a percentage of the untreated control, and the IC50 (concentration that inhibits cell viability by 50%) is calculated.
In Vivo Tumor Growth and Metastasis Model (Rat Breast Cancer)
This protocol is based on studies with WX-UK1 and is representative of preclinical efficacy and safety evaluation.
-
Animal Model : Female Brown Norwegian (BN) rats are used.
-
Tumor Induction : BN472 rat breast cancer cells are transplanted orthotopically into the mammary fat pad of the rats.
-
Treatment : Once tumors are established, daily subcutaneous (s.c.) administration of the test compound (e.g., WX-UK1 at 0.15-0.3 mg/kg) or vehicle control is initiated and continued for a defined period (e.g., 35 days).
-
Efficacy Assessment :
-
Primary tumor growth is monitored by measuring tumor volume at regular intervals.
-
At the end of the study, animals are euthanized, and primary tumors are excised and weighed.
-
Metastasis is assessed by counting the number of lung foci and measuring the weight of axillary lymph nodes.
-
-
Toxicity Assessment :
-
Animal body weight and general health are monitored throughout the study.
-
At necropsy, major organs are weighed and examined for any gross abnormalities.
-
Blood samples can be collected for hematological and clinical chemistry analysis.
-
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental processes is essential for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).
Urokinase Plasminogen Activator (uPA) Signaling Pathway
The uPA system plays a critical role in the degradation of the extracellular matrix (ECM), a process essential for cancer cell invasion and metastasis.
Caption: The uPA signaling cascade and points of therapeutic intervention.
Experimental Workflow for In Vivo Efficacy and Toxicity Assessment
A generalized workflow for evaluating the therapeutic potential of a uPA inhibitor in a preclinical cancer model.
References
- 1. Phase I Trial of Upamostat Combined With Gemcitabine in Locally Unresectable or Metastatic Pancreatic Cancer: Safety and Preliminary Efficacy Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What uPA inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of the invasion capacity of carcinoma cells by WX-UK1, a novel synthetic inhibitor of the urokinase-type plasminogen activator system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I Trial of Upamostat Combined With Gemcitabine in Locally Unresectable or Metastatic Pancreatic Cancer: Safety and Preliminary Efficacy Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of ZK824190: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of the research compound ZK824190 is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to personnel and the environment. This guide provides detailed procedures for the safe handling and disposal of this compound, in line with general laboratory best practices.
I. Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of accidental exposure.
Recommended PPE:
| Equipment | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses with side-shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is recommended. |
Handling Precautions:
-
Avoid direct contact with the skin and eyes.
-
Prevent the formation of dust and aerosols.
-
Ensure adequate ventilation in the handling area.
II. Disposal Procedures
The primary method for the disposal of this compound, as with many pharmaceutical compounds, is to treat it as chemical waste. It should not be disposed of in general waste or down the drain.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Label a dedicated, sealable, and chemically resistant waste container as "Hazardous Chemical Waste: this compound".
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
-
Collection of Waste:
-
Carefully transfer any unused this compound powder or solutions into the designated hazardous waste container.
-
If cleaning contaminated glassware or surfaces, use a suitable solvent (e.g., as indicated in the experimental protocol) and collect the rinsate in the same hazardous waste container.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
The storage area should be clearly marked as a hazardous waste accumulation point.
-
-
Arrangement for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the this compound waste.
-
Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) for this compound hydrochloride.[1]
-
-
Contaminated Packaging:
-
Any packaging that has been in direct contact with this compound should also be treated as hazardous waste and disposed of in the same manner as the chemical itself.[1]
-
III. Emergency Procedures
In the event of a spill or accidental release, the following steps should be taken:
-
Evacuate the immediate area.
-
Ensure the area is well-ventilated.
-
Wear appropriate PPE as outlined in Section I.
-
Contain the spill: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to cover the spill. Do not use combustible materials such as sawdust.
-
Collect the absorbed material: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Clean the area: Decontaminate the spill area with a suitable cleaning agent.
-
Report the incident: Report the spill to your laboratory supervisor and EHS department.
IV. This compound Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the most current Safety Data Sheet for the compound.
References
Essential Safety and Logistical Information for Handling ZK824190
Disclaimer: No specific safety data sheet (SDS) for ZK824190 was publicly available at the time of this writing. The following guidance is based on general best practices for handling potent, potentially cytotoxic, and hazardous compounds in a research and development setting. A comprehensive, substance-specific risk assessment must be conducted by qualified personnel before any handling of this compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The primary route of exposure to hazardous drugs in a laboratory setting is through skin contact and inhalation of aerosols or fine particles.[1] Therefore, a multi-layered approach to personal protection is mandatory.
Core PPE Requirements:
-
Gloves: Double gloving is required when handling this compound.[2] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff.[2] Use powder-free nitrile gloves.[2] Gloves should be changed regularly (e.g., every hour) or immediately if they are torn, punctured, or known to be contaminated.[2]
-
Gown: A disposable, low-permeability, lint-free gown with a solid front, long sleeves, and tight-fitting knit or elastic cuffs is required.[2][3] Gowns should be changed immediately after a spill or every two to three hours during continuous work.[3]
-
Eye Protection: Chemical splash goggles are required.[3] In situations with a high risk of splashing, a full-face shield should be worn in addition to goggles.[4]
-
Respiratory Protection: When handling the powdered form of this compound outside of a primary engineering control, a NIOSH-approved respirator (e.g., N95) is necessary to prevent inhalation of airborne particles.[3] Surgical masks do not provide adequate respiratory protection.[3]
-
Footwear: Closed-toe shoes are mandatory in the laboratory.[4]
Table 1: Summary of Required Personal Protective Equipment
| PPE Category | Specification |
| Hand Protection | Double-gloved with powder-free nitrile gloves. Inner glove under cuff, outer glove over cuff.[2] |
| Body Protection | Disposable, low-permeability, solid-front gown with long sleeves and tight-fitting cuffs.[2][3] |
| Eye/Face Protection | Chemical splash goggles.[3] A full-face shield is required for tasks with a high splash risk.[4] |
| Respiratory | NIOSH-approved respirator (e.g., N95) for handling powders outside of a containment device.[3] |
| Foot Protection | Closed-toe shoes.[4] |
Operational Plan: Handling and Compounding
All handling of this compound, especially manipulation of the powdered form, must be performed within a certified primary engineering control (PEC) to minimize the generation of aerosols and airborne particles.
-
Primary Engineering Controls (PECs): A Class II Biological Safety Cabinet (BSC) or a Compounding Aseptic Containment Isolator (CACI) should be used for all manipulations of this compound.[5]
-
Work Surface: The work surface of the PEC should be covered with a disposable, absorbent, plastic-backed pad. This pad should be changed at the end of the work session or immediately following a spill.
-
Aseptic Technique: Strict aseptic technique should be followed to prevent contamination of the product and the work environment.
-
Transport: When transporting this compound outside of the PEC, it must be in a sealed, labeled, and leak-proof container.
Experimental Workflow for Handling this compound
Caption: Workflow for handling this compound.
Disposal Plan
All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.
-
Waste Segregation: All disposable items that have come into contact with this compound, including gloves, gowns, bench pads, and consumables, must be segregated into clearly labeled hazardous waste containers.
-
Sharps: All needles, syringes, and other sharps must be placed in a puncture-resistant, leak-proof sharps container designated for hazardous waste.
-
Liquid Waste: Liquid waste containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Final Disposal: All hazardous waste must be disposed of through a licensed hazardous waste management company, in accordance with local, state, and federal regulations.[6] Untreated infectious or hazardous waste should not be disposed of in sanitary landfills.[7]
Logical Relationship for this compound Waste Disposal
Caption: this compound waste disposal pathway.
Emergency Procedures: Spill and Exposure
In the event of a spill or personal exposure, immediate and correct action is crucial.
Spill Cleanup:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: If not already wearing it, don the appropriate PPE, including double gloves, a gown, eye protection, and a respirator.
-
Contain the Spill: For liquid spills, cover with absorbent pads. For powder spills, gently cover with damp absorbent pads to avoid aerosolizing the powder.
-
Clean the Area: Clean the spill area from the outer edge inward. Use a detergent solution, followed by a deactivating agent if one is identified as effective for this compound class.[8][9]
-
Dispose of Waste: All cleanup materials must be disposed of as hazardous waste.
-
Decontaminate: Thoroughly decontaminate all non-disposable equipment used in the cleanup.
-
Report: Report the spill to the appropriate safety officer.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air.
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide details of the exposure, including the name of the compound. A copy of the relevant safety information should accompany the individual.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Cytotoxic Chemical contamination risks and protective measures [a3p.org]
- 6. Precautions On Product Disposal - CKD CKL2 Series Instruction Manual [Page 5] | ManualsLib [manualslib.com]
- 7. Infectious Waste Management | Missouri Department of Natural Resources [dnr.mo.gov]
- 8. gerpac.eu [gerpac.eu]
- 9. tandfonline.com [tandfonline.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
